Belactosin A
説明
This compound has been reported in Streptomyces with data available.
isolated from Streptomyces; structure in first source
特性
分子式 |
C17H27N3O6 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S)-2-[[(2R,3S)-3-[(2S)-butan-2-yl]-4-oxooxetane-2-carbonyl]amino]cyclopropyl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-4-7(2)12-13(26-17(12)25)15(22)19-10-5-9(10)6-11(16(23)24)20-14(21)8(3)18/h7-13H,4-6,18H2,1-3H3,(H,19,22)(H,20,21)(H,23,24)/t7-,8-,9+,10-,11-,12-,13+/m0/s1 |
InChIキー |
ZSYIAUXMQLVKIL-SMFJDMQNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Belactosin A: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belactosin A is a potent proteasome inhibitor with significant antitumor properties, first isolated from Streptomyces sp. This technical guide provides an in-depth overview of the discovery, biosynthesis, and the experimental protocols for the fermentation of the producing microorganism and the subsequent isolation and purification of this compound. This document synthesizes available scientific literature to offer detailed methodologies, quantitative data, and process visualizations to aid researchers in the fields of natural product chemistry, microbiology, and oncology drug development.
Discovery and Significance
Biosynthesis of the Unique Cyclopropyl Moiety
The intriguing 3-(trans-2'-aminocyclopropyl)alanine residue of this compound is synthesized via a novel enzymatic pathway. Isotope labeling studies have confirmed that this moiety originates from L-lysine. The biosynthetic gene cluster (bel) encodes for several key enzymes that catalyze this transformation. The pathway involves a six-electron oxidation of the ε-amino group of L-lysine, followed by a C-C bond formation to construct the cyclopropane (B1198618) ring. This process highlights the remarkable catalytic capabilities of metalloenzymes in natural product biosynthesis.
References
- 1. This compound, a novel antitumor antibiotic acting on cyclin/CDK mediated cell cycle regulation, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic acting on cyclin/CDK mediated cell cycle regulation, produced by Streptomyces sp. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
The Biosynthesis of Belactosin A in Actinobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belactosin A is a potent proteasome inhibitor produced by actinobacteria, notably Streptomyces sp. UCK14. Its unique chemical structure, featuring a β-lactone warhead and a novel 3-(trans-2'-aminocyclopropyl)alanine (Acpa) moiety, has garnered significant interest in the field of drug discovery for its potential anticancer and anti-inflammatory activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery responsible for its assembly. The guide is intended to serve as a comprehensive resource for researchers seeking to understand, engineer, and harness this fascinating metabolic pathway for the development of novel therapeutics.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), which has been identified and characterized in Streptomyces sp. UCK14. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) accession number for the this compound BGC is BGC0001441.[1] The cluster spans approximately 28 kb and contains a suite of genes encoding enzymes, transporters, and regulatory proteins essential for the production of this compound and its analogue, Belactosin C.
Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function |
| belA | Putative acetyltransferase |
| belB | Putative peptidase |
| belC | Putative peptidase |
| belD | Putative deacetylase |
| belE | ABC-type transporter |
| belF | 3-isopropylmalate dehydratase homolog, involved in β-lactone formation |
| belG | Isopropylmalate synthase homolog, involved in β-lactone formation |
| belH | Putative ligase |
| belI | O-methyltransferase, involved in β-lactone formation |
| belJ | Unknown |
| belK | Heme oxygenase-like dinuclear iron enzyme, involved in Acpa biosynthesis |
| belL | Fe(II)/α-ketoglutarate-dependent oxygenase, involved in Acpa biosynthesis |
| belM | Diaminopimelate epimerase homolog, likely involved in L-lysine supply |
| belN | Putative reductase, involved in the final step of Acpa biosynthesis |
| belO | Putative regulatory protein |
| belP | Putative regulatory protein |
| belQ | Putative transporter |
| belR | Putative regulatory protein |
| belS | Putative transporter |
| belT | Putative transporter |
| belU | ATP-grasp ligase, involved in peptide backbone assembly |
| belV | ATP-grasp ligase, involved in peptide backbone assembly |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a fascinating example of a non-ribosomal peptide synthetase (NRPS)-independent pathway. Instead, the peptide backbone is assembled by a series of discrete enzymes, primarily ATP-grasp ligases. The pathway can be conceptually divided into three key stages: the formation of the β-lactone warhead, the biosynthesis of the unique aminocyclopropylalanine (Acpa) moiety, and the final assembly of the molecule.
Formation of the β-Lactone Warhead
The β-lactone ring is a critical pharmacophore of this compound, responsible for its covalent inhibition of the proteasome. Its biosynthesis is reminiscent of the leucine (B10760876) biosynthesis pathway and involves the action of several key enzymes encoded within the bel cluster.[2][3]
The proposed pathway begins with the BelI-catalyzed methylation of a precursor, followed by the action of BelG, an isopropylmalate synthase homologue, and BelF, a 3-isopropylmalate dehydratase homologue. While the precise sequence of events and all intermediates are not yet fully elucidated, these enzymes are believed to work in concert to construct the four-membered lactone ring.
Biosynthesis of the 3-(trans-2'-aminocyclopropyl)alanine (Acpa) Moiety
The Acpa residue is a rare amino acid that contributes to the unique structure and biological activity of this compound. Isotope labeling studies have confirmed that L-lysine is the precursor for this unusual building block. The transformation of L-lysine into Acpa is a remarkable feat of biocatalysis, involving a novel cyclopropanation mechanism.[4][5][6]
The key enzymes in this sub-pathway are BelK and BelL. BelK, a heme oxygenase-like dinuclear iron enzyme, catalyzes the N-oxygenation of the ε-amino group of L-lysine to generate L-6-nitronorleucine.[4][5] Subsequently, BelL, an Fe(II)/α-ketoglutarate-dependent oxygenase, catalyzes the stereospecific cyclization of L-6-nitronorleucine to form the nitrocyclopropane (B1651597) ring with the correct stereochemistry found in the belactosin precursor.[4][5] The final step is proposed to be the reduction of the nitro group to an amine by the putative reductase, BelN.[2]
Assembly of the this compound Backbone
Unlike many microbial peptides, the dipeptide backbone of this compound is not assembled by a large, multi-modular NRPS. Instead, the pathway utilizes two ATP-grasp ligases, BelU and BelV, to catalyze the formation of the peptide bonds.[3] These enzymes activate the carboxyl group of an amino acid as an acylphosphate intermediate, which then reacts with the amino group of the incoming amino acid to form the amide bond. The exact order of peptide bond formation and the timing of the incorporation of the β-lactone and Acpa moieties are still under investigation.
References
- 1. rsc.org [rsc.org]
- 2. Identification of Cyclopropane Formation in the Biosyntheses of Hormaomycins and Belactosins: Sequential Nitration and Cyclopropanation by Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochem.du.ac.in [biochem.du.ac.in]
The Biological Activity of Belactosin A: A Technical Overview for Antitumor Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belactosin A is a natural product isolated from Streptomyces sp. that exhibits antitumor properties through its activity as a proteasome inhibitor. While its intrinsic potency is modest, its unique chemical structure, featuring a β-lactone and a trans-cyclopropane, has established it as a valuable scaffold for the development of highly potent and selective anticancer agents. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on critical cellular signaling pathways such as NF-κB and apoptosis, and detailed protocols for its experimental evaluation.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating fundamental processes including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, has emerged as a key target for cancer therapy. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This compound is a peptide-like natural product that has been identified as an inhibitor of the 20S core particle of the proteasome.[1][2] Its unique mode of binding and chemical tractability have made it and its analogues subjects of intense study in the pursuit of novel oncology therapeutics.
Mechanism of Action: Proteasome Inhibition
This compound and its derivatives function by inhibiting the proteolytic activity of the 20S proteasome. The 20S core particle is a cylindrical complex composed of four stacked heptameric rings (α7β7β7α7). The catalytic sites are located on the inner β-rings, specifically on the β1, β2, and β5 subunits, which possess caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[3][4][5]
This compound covalently binds to the active site N-terminal threonine residue of the catalytic β-subunits. This interaction is mediated by the nucleophilic attack of the threonine's hydroxyl group on the carbonyl carbon of this compound's β-lactone ring, resulting in the opening of the lactone and the formation of a stable ester linkage.[1] Structure-activity relationship studies have shown that this compound and its analogues primarily block the chymotrypsin-like (β5) active site, which is the most important site for protein degradation and a primary target for many proteasome inhibitors.[1][3]
Quantitative Biological Data
The inhibitory potency of natural this compound is relatively high, with IC50 values typically exceeding 1 µM.[1] However, its structure has served as a template for synthetic derivatives with significantly enhanced activity. The following table summarizes the available quantitative data for this compound and a key synthetic analogue.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | Human 20S Proteasome (Core Particle) | Proteasome Activity Assay | > 1 µM | [1] |
| Compound 3e (cis-cyclopropane derivative) | Human Constitutive Proteasome (cCP) | Proteasome Activity Assay | 5.7 nM | [1] |
| Compound 3e (cis-cyclopropane derivative) | Human Immunoproteasome (iCP) | Proteasome Activity Assay | 5.7 nM | [1] |
| Modified Belactosin C Congener (Compound 6) | HeLa Cells | Cytotoxicity Assay | More potent than MG132 | [6] |
Core Signaling Pathways Affected by this compound
Proteasome inhibition by this compound profoundly disrupts cellular homeostasis, primarily by affecting two interconnected signaling pathways crucial for cancer cell survival: the NF-κB pathway and the intrinsic apoptosis pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that are central regulators of inflammation, immunity, and cell survival.[7][8] In many cancers, the canonical NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis.
Under normal conditions, NF-κB (typically the p65/p50 heterodimer) is held inactive in the cytoplasm by its inhibitor, IκBα.[9] Pro-survival stimuli, such as TNF-α, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[10] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-proliferative genes.
This compound, by inhibiting the proteasome, blocks the degradation of phosphorylated IκBα. This results in the stable sequestration of NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity and sensitizing the cancer cell to apoptotic signals.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. By inhibiting the proteasome, this compound can trigger the intrinsic (or mitochondrial) pathway of apoptosis.
This is achieved through two primary mechanisms:
-
Stabilization of Pro-apoptotic Proteins: The proteasome is responsible for degrading key pro-apoptotic proteins, such as members of the BH3-only family (e.g., Bim, Noxa) and the tumor suppressor p53. Inhibition of their degradation leads to their accumulation.
-
Induction of ER Stress: The buildup of unfolded and misfolded proteins within the endoplasmic reticulum (ER) due to proteasome inhibition triggers the Unfolded Protein Response (UPR). Prolonged ER stress is a potent inducer of apoptosis.
The accumulation of pro-apoptotic proteins and ER stress converge on the mitochondria. Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome. The apoptosome then activates the initiator caspase-9, which in turn activates effector caspases like caspase-3, leading to the systematic dismantling of the cell.
References
- 1. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of simplified belactosin C analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. med.fsu.edu [med.fsu.edu]
- 6. Synthesis and biological activity of optimized belactosin C congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of simplified belactosin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A humanized yeast proteasome identifies unique binding modes of inhibitors for the immunosubunit β5i | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. Distinct Elements in the Proteasomal β5 Subunit Propeptide Required for Autocatalytic Processing and Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Proteasome Inhibitory Activity of Belactosin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro proteasome inhibitory activity of Belactosin A and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on proteasome inhibitors. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to this compound and Proteasome Inhibition
This compound is a natural product isolated from Streptomyces species that exhibits inhibitory activity against the 20S proteasome. The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its inhibition is a validated therapeutic strategy for certain cancers. This compound and its analogs are of significant interest due to their unique chemical structures and mechanism of action.
The core of the proteasome, the 20S catalytic particle, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH). This compound primarily targets the chymotrypsin-like activity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its synthetic analogs against the proteasome is typically quantified by their half-maximal inhibitory concentration (IC50) values. Natural this compound itself is a moderately potent inhibitor, which has spurred the development of more potent synthetic derivatives.
A significant advancement in this area has been the synthesis of unnatural cis-cyclopropane derivatives of this compound. These analogs have demonstrated substantially increased potency against both the constitutive proteasome (cCP) and the immunoproteasome (iCP).[1]
| Compound | Proteasome Type | Chymotrypsin-Like (β5/β5i) IC50 | Trypsin-Like (β2/β2i) IC50 | Caspase-Like (β1/β1i) IC50 | Reference |
| This compound (1) | Not Specified | > 1 µM | Not Reported | Not Reported | [1] |
| Compound 3e (unnatural cis-cyclopropane derivative) | Human Constitutive (cCP) | 5.7 nM | Not Reported | Not Reported | [1] |
| Compound 3e (unnatural cis-cyclopropane derivative) | Human Immunoproteasome (iCP) | 5.7 nM | Not Reported | Not Reported | [1] |
Mechanism of Action
This compound and its derivatives act as covalent inhibitors of the proteasome. The inhibitory mechanism involves the nucleophilic attack by the hydroxyl group of the N-terminal threonine residue (Thr1) of the active β-subunits on the β-lactone ring of the inhibitor. This results in the opening of the lactone ring and the formation of a stable ester bond between the inhibitor and the proteasome, thereby inactivating the enzyme.[1][2] X-ray crystallography studies have revealed that these inhibitors bind to both the non-primed and primed sites of the substrate-binding channel.[1]
Experimental Protocols
In Vitro 20S Proteasome Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds like this compound against the purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose)
-
Fluorogenic Substrate for Chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Test compound (this compound or derivative) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in Assay Buffer to achieve a range of desired final concentrations.
-
Prepare a working solution of the Suc-LLVY-AMC substrate in Assay Buffer (final concentration typically 10-100 µM).
-
Dilute the purified 20S proteasome to the desired final concentration in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound dilutions (or DMSO for control)
-
Purified 20S proteasome solution
-
-
Include control wells:
-
No enzyme (substrate only) for background fluorescence.
-
Enzyme and substrate with no inhibitor (positive control).
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The release of free AMC (7-amino-4-methylcoumarin) results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
Signaling Pathway: Inhibition of the NF-κB Pathway
The ubiquitin-proteasome system is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an upstream signal, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination by an E3 ligase. The polyubiquitinated IκBα is then recognized and degraded by the 26S proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Proteasome inhibitors like this compound block the degradation of phosphorylated and ubiquitinated IκBα. This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, thereby preventing NF-κB from entering the nucleus and activating gene expression. This is a primary mechanism by which proteasome inhibitors exert their anti-inflammatory and anti-cancer effects.
NF-κB Signaling Pathway Diagram
Conclusion
This compound and its analogs represent a compelling class of proteasome inhibitors. While the natural product itself has moderate activity, synthetic modifications, particularly the introduction of a cis-cyclopropane structure, have led to the development of highly potent inhibitors of the chymotrypsin-like activity of the proteasome. The detailed understanding of their mechanism of action and the availability of robust in vitro assays are crucial for the continued exploration of these compounds in drug discovery. Their ability to modulate critical signaling pathways, such as the NF-κB pathway, underscores their therapeutic potential. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further characterizing and developing this compound-based proteasome inhibitors.
References
- 1. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants of Belactosin Produced by Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural variants of Belactosin, a class of potent proteasome inhibitors produced by Streptomyces. Belactosins have garnered significant interest in the scientific community for their potential as anticancer and therapeutic agents due to their ability to selectively target the proteasome, a key regulator of cellular protein degradation. This document details the known natural variants, their producing organisms, biological activities, and the methodologies for their study.
Introduction to Belactosins
Belactosins are a family of natural products characterized by a β-lactone ring structure, which is crucial for their biological activity. They function as inhibitors of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. By inhibiting the proteasome, Belactosins can induce apoptosis in cancer cells and modulate various cellular processes, making them attractive candidates for drug development. The primary known natural variants are Belactosin A, Belactosin B, and Belactosin C, all produced by species of the genus Streptomyces, which is renowned for its prolific production of diverse secondary metabolites.[1][2]
Known Natural Variants of Belactosin and Producing Streptomyces Strains
Currently, the most well-documented natural variants of Belactosin are A, B, and C. These compounds are produced by specific strains of Streptomyces.
| Natural Variant | Producing Streptomyces Strain(s) | Key Structural Features |
| This compound | Streptomyces sp. KY11780, Streptomyces UCK 14 | Contains an L-alanine and a unique amino acid, (2S,3S)-3-amino-2-methylpentanoic acid. |
| Belactosin B | Streptomyces sp. KY11780 | Structurally similar to this compound, with a variation in the amino acid side chain. |
| Belactosin C | Streptomyces sp. KY11780, Streptomyces UCK 14 | Differs from this compound in the second amino acid residue, containing L-aspartic acid instead of L-alanine. |
Physicochemical Properties
The physicochemical properties of the core Belactosin variants are summarized below. These properties are essential for their isolation, characterization, and formulation.
| Property | This compound | Belactosin B | Belactosin C |
| Molecular Formula | C15H23N3O5 | C16H25N3O5 | C14H21N3O6 |
| Molecular Weight | 325.36 g/mol | 339.39 g/mol | 327.34 g/mol |
| Appearance | White powder | White powder | White powder |
| Solubility | Soluble in methanol (B129727), DMSO | Soluble in methanol, DMSO | Soluble in methanol, DMSO |
Biological Activity and Comparative Data
Belactosins primarily exert their biological effects through the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome. While extensive comparative data for all-natural variants is limited in the public domain, studies on this compound and synthetic analogs provide insights into their potency. Natural this compound has been reported to have an IC50 value of more than 1 μM for the proteasome.[3] It is important to note that IC50 values can vary between different studies and experimental conditions.[4]
| Variant/Analog | Target | IC50 Value | Reference |
| This compound | 20S Proteasome (chymotrypsin-like activity) | > 1 µM | [3] |
| Synthetic this compound analog (cis-cyclopropane) | Human constitutive and immunoproteasome (chymotrypsin-like activity) | 5.7 nM | [3] |
| MG-132 (Reference Inhibitor) | 20S Proteasome (chymotrypsin-like activity) | Varies (nM to µM range) | [5] |
Experimental Protocols
Fermentation of Streptomyces for Belactosin Production
This protocol is a general guideline for the cultivation of Streptomyces species to produce Belactosins. Optimization of media components and fermentation parameters is often necessary for specific strains.
Materials:
-
Streptomyces sp. KY11780 or Streptomyces UCK 14 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, yeast extract, peptone, and inorganic salts)
-
Shake flasks or fermenter
Procedure:
-
Inoculate a loopful of Streptomyces spores or mycelia from a slant into the seed medium.
-
Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.
-
Transfer the seed culture (typically 5-10% v/v) to the production medium.
-
Incubate the production culture at 28-30°C with shaking or aeration and agitation for 5-7 days.
-
Monitor the production of Belactosins periodically by analytical techniques such as HPLC.
Extraction and Purification of Belactosins
This protocol outlines a general procedure for extracting and purifying Belactosins from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
HPLC system with a C18 column
Procedure:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol to fractionate the components.
-
Monitor the fractions for the presence of Belactosins using TLC or HPLC.
-
Pool the fractions containing the desired Belactosin variant and further purify by preparative HPLC on a C18 column to obtain the pure compound.
Characterization of Belactosin Variants
The purified Belactosin variants can be characterized using standard spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Proteasome Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of Belactosin variants on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Belactosin variants (dissolved in DMSO)
-
Microplate reader with fluorescence detection (Ex/Em = ~380/460 nm)
Procedure:
-
Prepare a serial dilution of the Belactosin variants in the assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to the assay buffer.
-
Add the diluted Belactosin variants to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Belactosin Biosynthesis Pathway
The biosynthesis of Belactosins in Streptomyces involves a complex pathway that is not fully elucidated but is known to involve a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[6][7][8] The biosynthetic gene cluster contains genes encoding for the enzymes responsible for the assembly of the peptide and β-lactone moieties.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biosynthetic gene cluster for the anticancer drug bleomycin from Streptomyces verticillus ATCC15003 as a model for hybrid peptide-polyketide natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the β-Lactone Warhead in Belactosin A
This guide provides a detailed examination of the β-lactone warhead, the reactive core of this compound, a potent natural product inhibitor of the proteasome. We will delve into its mechanism of action, structure-activity relationships, the downstream cellular consequences of its activity, and the key experimental protocols used for its characterization.
Introduction to this compound and the Proteasome
This compound is a natural product isolated from Streptomyces species that exhibits significant antitumor properties.[1][2] Its biological activity stems from its ability to inhibit the 26S proteasome, a large, multi-catalytic protease complex central to the Ubiquitin-Proteasome System (UPS). The UPS is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3][4] Consequently, the proteasome has emerged as a critical target for cancer therapy.[3][5]
The inhibitory power of this compound resides in its unique chemical structure, specifically the highly strained β-lactone ring. This four-membered cyclic ester acts as an electrophilic "warhead," forming a covalent bond with the active sites of the proteasome, leading to its inactivation.[6][7] Understanding the intricacies of this warhead is crucial for the rational design of novel, more potent, and selective proteasome inhibitors for therapeutic use.
The Ubiquitin-Proteasome System (UPS)
The 26S proteasome is the central enzyme of the UPS. It is composed of a 20S core particle (CP), which contains the proteolytic active sites, capped at one or both ends by a 19S regulatory particle (RP).[4][8] The 19S RP is responsible for recognizing, deubiquitinating, unfolding, and translocating polyubiquitinated substrate proteins into the 20S CP for degradation.[8][9] The 20S core is a barrel-shaped structure made of four stacked heptameric rings (α7β7β7α7).[4] The catalytic activity resides within the two inner β-rings, which harbor three distinct types of proteolytic activities:
-
Chymotrypsin-like (CT-L): Primarily cleaves after large hydrophobic residues (β5 subunit).
-
Trypsin-like (T-L): Cleaves after basic residues (β2 subunit).
-
Caspase-like (C-L): Cleaves after acidic residues (β1 subunit).
This compound and its analogs primarily target the chymotrypsin-like activity of the β5 subunit, which is often the rate-limiting step in protein degradation.[10][11]
Mechanism of Covalent Inhibition by the β-Lactone Warhead
The efficacy of this compound as a proteasome inhibitor is due to the covalent modification of the catalytically active N-terminal threonine (Thr1) residue of the proteasome's β-subunits.[3][12] The strained β-lactone ring is a potent electrophile, primed for nucleophilic attack.
The inhibition mechanism proceeds in a two-step process:
-
Nucleophilic Attack: The hydroxyl group (Oγ) of the Thr1 residue, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the β-lactone ring. This step is the rate-determining step of the inhibition process.[3]
-
Ring Opening and Adduct Formation: This attack leads to the opening of the strained four-membered ring and the formation of a stable, covalent ester bond between the inhibitor and the Thr1 residue.[3][10] This acylation of the active site renders the proteasome inactive.
Quantum mechanics/molecular mechanics (QM/MM) studies have confirmed this mechanism and highlighted that the high stabilization of the resulting covalent adduct contributes to the irreversible character of the inhibition by some analogs.[3][13]
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the potency and stability of this compound. These studies revealed that the biological activity is highly dependent on the stereochemistry of the molecule and modifications to its peptide structure.[14]
-
Stereochemistry: The stereochemistry of the cyclopropane (B1198618) ring adjacent to the β-lactone is critical for potency. Analogs with an unnatural cis-cyclopropane structure were found to be significantly more potent inhibitors than the natural trans-cyclopropane-containing this compound.[10][15] This is attributed to a more favorable binding conformation within the proteasome's active site channels.
-
Peptide Moiety: Modifications to the dipeptidic backbone, such as replacing the ornithine residue with lysine (B10760008) (to create homobelactosin C), and acylation of the free amino group, have been shown to significantly increase antitumor activity and potency.[3][16]
-
β-Lactone Stability: A major challenge in developing this compound-based drugs is the instability of the β-lactone ring, which can be hydrolyzed under cellular conditions, rendering the molecule inactive.[15] Research efforts have focused on designing analogs with increased steric hindrance around the β-lactone carbonyl to improve chemical and biological stability.[15] Another strategy involves creating hybrid molecules that replace the β-lactone with a more stable warhead, such as an epoxyketone, while retaining the unique binding mode of the belactosin scaffold.[17]
Quantitative Analysis of Proteasome Inhibition
The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50%. The data clearly show the significant increase in potency achieved through chemical modifications of the parent compound.
Table 1: IC50 Values of this compound and Analogs against Proteasomes
| Compound | Proteasome Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound (1) | Human constitutive CP (cCP) | >1000 | [10] |
| This compound (1) | Human immunoproteasome (iCP) | >1000 | [10] |
| Unnatural cis-isomer (3e) | Human cCP | 5.7 | [10] |
| Unnatural cis-isomer (3e) | Human iCP | 5.7 | [10] |
| Homobelactosin C | Human Pancreoma/Colon Cancer Cells | Low nanomolar | [16] |
| Belactosin C congener (6) | HeLa Cells (ChT-L activity) | ~50 |[11] |
Table 2: Kinetic Data for β-Lactone Inhibitors
| Compound | Target Enzyme | Kinetic Parameter | Value | Reference |
|---|
| clasto-Lactacystin β-lactone | Rhodococcus proteasome | k_inact_/[I] | 1,700 M⁻¹s⁻¹ |[12] |
Note: Kinetic data for this compound itself is sparse in the reviewed literature, so data for the related and well-characterized clasto-lactacystin β-lactone is provided as a relevant example of β-lactone warhead kinetics.
Downstream Cellular Consequences of Proteasome Inhibition
Inhibiting the proteasome with this compound disrupts cellular protein homeostasis, leading to a cascade of downstream events that are particularly detrimental to rapidly dividing cancer cells.
-
Accumulation of Polyubiquitinated Proteins: The most direct consequence is the buildup of proteins tagged for degradation, which can lead to proteotoxic stress.[11]
-
Cell Cycle Arrest: Key cell cycle regulators, such as cyclins, are degraded by the proteasome at specific checkpoints. Inhibition leads to their accumulation, causing arrest in the cell cycle, often at the G2/M phase.[1]
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins (e.g., p53, Bax) and the activation of the unfolded protein response (UPR) due to ER stress trigger programmed cell death (apoptosis).[18] This is a primary mechanism behind the antitumor effect of proteasome inhibitors.
Key Experimental Protocols
Characterizing the β-lactone warhead of this compound and its analogs involves a combination of biochemical and cell-based assays, as well as structural biology techniques.
Proteasome Activity Assay (in vitro)
This assay measures the ability of an inhibitor to block the proteolytic activity of purified 20S or 26S proteasomes using a fluorogenic peptide substrate.
Methodology:
-
Reagents: Purified human or yeast 20S/26S proteasome, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), and the inhibitor (this compound or analog) at various concentrations.
-
Procedure: a. Prepare serial dilutions of the inhibitor in assay buffer. b. In a 96-well microplate, add the purified proteasome to each well. c. Add the inhibitor dilutions to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC). The rate of cleavage is proportional to the rate of fluorescence increase.
-
Data Analysis: Plot the reaction rates against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Proteasome Activity Assay
This assay measures proteasome inhibition within intact cells, providing insights into cell permeability and stability of the inhibitor.
Methodology:
-
Cell Line: Use a reporter cell line, such as one stably expressing a destabilized green fluorescent protein (e.g., Ub-G76V-GFP).[5][11] This fusion protein is constitutively degraded by the proteasome.
-
Procedure: a. Plate the reporter cells in a multi-well format and allow them to adhere. b. Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 4-6 hours). c. Lyse the cells and quantify the accumulated GFP reporter protein via Western blot using an anti-GFP antibody. d. Alternatively, measure GFP fluorescence in intact cells using flow cytometry or a fluorescence microscope.
-
Data Analysis: An increase in GFP signal corresponds to an increase in proteasome inhibition. The accumulation of total polyubiquitinated proteins can also be assessed by Western blotting with an anti-ubiquitin antibody as a complementary readout.[11]
X-ray Crystallography of Inhibitor-Proteasome Complex
This technique provides atomic-level detail of how the inhibitor binds to the proteasome active site.
Methodology:
-
Protein Preparation: Purify a high concentration of the 20S proteasome (often from yeast due to its stability and yield).
-
Complex Formation: Incubate the purified proteasome with a molar excess of the this compound analog to ensure complete binding to the active sites.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the proteasome-inhibitor complex.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the three-dimensional structure using molecular replacement, using a known proteasome structure as a search model. Refine the model and build the inhibitor into the observed electron density map.[10] The final structure reveals the precise covalent linkage and the network of interactions between the inhibitor and the protein.
Conclusion
The β-lactone warhead of this compound is a highly effective electrophile that covalently inactivates the proteasome, making it a valuable scaffold for the development of anticancer therapeutics. Its mechanism of action, involving a nucleophilic attack by the catalytic threonine residue, is well-characterized. Structure-activity relationship studies have demonstrated that the potency and stability of this natural product can be dramatically improved through synthetic modifications, particularly to its stereochemistry. While the inherent instability of the β-lactone ring presents a challenge, it also provides an opportunity for the design of next-generation inhibitors with improved pharmacological profiles. The continued study of this compound and its reactive core will undoubtedly fuel the development of novel and effective proteasome-targeting drugs.
References
- 1. This compound, a novel antitumor antibiotic acting on cyclin/CDK mediated cell cycle regulation, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Cyclopropane Formation in the Biosyntheses of Hormaomycins and Belactosins: Sequential Nitration and Cyclopropanation by Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the human 26S proteasome at a resolution of 3.9 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure characterization of the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Active site-directed inhibitors of Rhodococcus 20 S proteasome. Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 15. Design and synthesis of the stabilized analogs of this compound with the unnatural cis-cyclopropane structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pnas.org [pnas.org]
- 17. Development of a new class of proteasome inhibitors with an epoxyketone warhead: Rational hybridization of non-peptidic belactosin derivatives and peptide epoxyketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer properties of red beetroot hydro-alcoholic extract and its main constituent; betanin on colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Initial Toxicity Studies of Belactosin A in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity studies of Belactosin A, a natural product known for its proteasome-inhibiting and antitumor activities. This document collates available data on its cytotoxic effects in various cell lines, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Toxicity Data
Due to the limited availability of a comprehensive IC50 table for this compound, the following table presents a summary of its known cytotoxic activity and serves as a template for future experimental data presentation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | > 1 | [1][2] |
| Further cell lines to be tested |
Note: The IC50 value for HeLa cells is reported to be greater than 1 µM. More potent synthetic derivatives of this compound have been developed, exhibiting IC50 values in the nanomolar range.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the toxicity of this compound in cell lines. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
-
Proteasome Activity Assay
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome, which is a primary target of this compound.
Objective: To determine the inhibitory effect of this compound on proteasome activity.
Materials:
-
Cell lysate from treated and untreated cells
-
Proteasome assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with various concentrations of this compound as described in the cytotoxicity assay.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer that preserves proteasome activity.
-
Determine the protein concentration of each lysate.
-
-
Proteasome Activity Measurement:
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the proteasome assay buffer to each well.
-
To initiate the reaction, add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Measure the fluorescence intensity at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (proteasome activity) from the linear portion of the fluorescence versus time plot.
-
Compare the proteasome activity in cells treated with this compound to that of untreated control cells to determine the percentage of inhibition.
-
Signaling Pathways and Experimental Workflows
This compound exerts its cytotoxic effects primarily through the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. This inhibition disrupts cellular homeostasis and can lead to cell cycle arrest and apoptosis.
Mechanism of this compound-Induced Apoptosis
Inhibition of the proteasome by this compound leads to the accumulation of misfolded and ubiquitinated proteins, causing endoplasmic reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, activates apoptotic signaling pathways.
This compound and Cell Cycle Arrest
By inhibiting the proteasome, this compound prevents the degradation of key cell cycle regulatory proteins, such as cyclin-dependent kinase (CDK) inhibitors (e.g., p21, p27). The accumulation of these inhibitors leads to the inactivation of CDK-cyclin complexes, thereby halting cell cycle progression, reportedly at the G2/M phase for this compound.[2]
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for the initial in vitro toxicity assessment of a compound like this compound.
References
The Covalent Dance: A Technical Guide to Belactosin A's Binding with the Proteasome
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate mechanism of covalent binding between the natural product Belactosin A and the proteasome, a critical target in cancer therapy and other diseases. By understanding this interaction at a molecular level, researchers can better design and develop next-generation proteasome inhibitors with enhanced specificity and efficacy.
The Covalent Binding Mechanism: An Irreversible Embrace
This compound and its analogues are potent inhibitors of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system. The key to their inhibitory action lies in the strained β-lactone ring, which acts as an electrophilic "warhead." This warhead is the target of a nucleophilic attack by the N-terminal threonine (Thr1) residue located in the active site of the proteasome's catalytic β-subunits, most notably the chymotrypsin-like β5 subunit.
The binding process unfolds in a two-step mechanism:
-
Non-covalent Recognition and Binding: Initially, this compound reversibly binds to the active site of the proteasome. This initial interaction is guided by a series of non-covalent forces, including hydrogen bonds and hydrophobic interactions, which position the β-lactone ring in close proximity to the catalytic Thr1 residue. Uniquely, this compound and its derivatives have been shown to occupy both the non-primed (S1) and primed substrate-binding channels of the proteasome, a feature that distinguishes them from many other proteasome inhibitors[1].
-
Covalent Bond Formation: Following the initial binding, the hydroxyl group (-OH) of the Thr1 side chain launches a nucleophilic attack on the carbonyl carbon of the β-lactone ring. This attack leads to the opening of the strained four-membered ring and the formation of a stable ester bond between the inhibitor and the proteasome. This covalent modification of the active site threonine is essentially irreversible, leading to the permanent inactivation of the proteasome's proteolytic activity[1][2].
The irreversible nature of this covalent bond is a key feature of this compound's potency as a proteasome inhibitor.
Quantitative Analysis of Proteasome Inhibition
The potency of this compound and its derivatives is quantified through various biochemical assays that measure their ability to inhibit the different proteolytic activities of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate and compare the efficacy of these inhibitors.
| Compound | Proteasome Subtype | Target Activity | IC50 (nM) | Ki (nM) | Reference |
| This compound | Constitutive Proteasome | Chymotrypsin-like | >1000 | - | [1] |
| This compound analog (cis-cyclopropane, 3e) | Constitutive Proteasome (cCP) | Chymotrypsin-like | 5.7 | - | [1][3] |
| This compound analog (cis-cyclopropane, 3e) | Immunoproteasome (iCP) | Chymotrypsin-like | 5.7 | - | [1][3] |
| Homobelactosin C (bis-benzyl-protected) | Human Pancreoma & Colon Cancer Cells | - | Low nanomolar | - | [2][4] |
Experimental Protocols for Characterization
The elucidation of the covalent binding mechanism of this compound relies on a combination of structural biology, biochemistry, and analytical chemistry techniques.
X-ray Crystallography of the Proteasome-Inhibitor Complex
This protocol outlines the general steps for determining the crystal structure of the 20S proteasome in complex with a this compound derivative.
-
Proteasome Purification: Purify the 20S proteasome from a suitable source, such as yeast (Saccharomyces cerevisiae) or human cells.
-
Complex Formation: Incubate the purified 20S proteasome with an excess of the this compound analog to ensure complete covalent modification of the active sites.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known proteasome structure as a search model. Refine the atomic coordinates and build the inhibitor molecule into the electron density map.
Mass Spectrometry for Adduct Confirmation
Mass spectrometry is employed to confirm the covalent modification of the proteasome by this compound and to identify the specific site of adduction.
-
Sample Preparation:
-
Incubate the purified proteasome with the this compound analog.
-
Denature, reduce, and alkylate the protein complex.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database to identify the peptides.
-
Identify peptide fragments that show a mass shift corresponding to the mass of the this compound analog, confirming the covalent adduct.
-
Pinpoint the modified peptide and, through fragmentation analysis, the specific amino acid residue (Thr1) that is modified.
-
Enzyme Kinetics for Inhibition Constant Determination
Enzyme kinetic assays are used to determine the potency of this compound analogs by measuring the rate of substrate cleavage by the proteasome in the presence of the inhibitor.
-
Assay Setup:
-
Prepare a reaction mixture containing a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Add purified proteasome to the reaction mixture.
-
Add varying concentrations of the this compound analog.
-
-
Kinetic Measurement:
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the proteasome activity.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to appropriate kinetic models to determine the IC50 value.
-
For covalent inhibitors, more complex kinetic analyses are required to determine the individual rate constants for the initial binding (Ki) and the inactivation step (kinact). This often involves pre-incubation of the enzyme and inhibitor for various times before adding the substrate.
-
Downstream Signaling Pathways Affected by this compound
By inhibiting the proteasome, this compound disrupts the degradation of numerous regulatory proteins, leading to the perturbation of several critical cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Proteasome inhibition by this compound prevents the degradation of IκB, thereby trapping NF-κB in the cytoplasm in its inactive state. This leads to the downregulation of NF-κB-mediated gene expression, which can contribute to the anti-inflammatory and pro-apoptotic effects of the inhibitor.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The ER is responsible for the folding and modification of secretory and transmembrane proteins. An accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, which in turn activates the unfolded protein response (UPR). The UPR aims to restore ER homeostasis by reducing protein synthesis, increasing the folding capacity of the ER, and enhancing the degradation of misfolded proteins via the ER-associated degradation (ERAD) pathway, which relies on the proteasome.
By inhibiting the proteasome, this compound blocks the ERAD pathway, leading to an accumulation of misfolded proteins and the induction of terminal ER stress. This sustained ER stress can trigger apoptosis, contributing to the cytotoxic effects of the inhibitor in cancer cells.
Cell Cycle Regulation
The progression through the cell cycle is tightly controlled by the timely synthesis and degradation of key regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (CDKIs). The degradation of these proteins is primarily mediated by the ubiquitin-proteasome system.
By inhibiting the proteasome, this compound prevents the degradation of cyclins and CDKIs at specific checkpoints in the cell cycle. This leads to the accumulation of these regulatory proteins, resulting in cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis.
Conclusion
This compound serves as a powerful tool for studying the biology of the proteasome and as a promising scaffold for the development of novel therapeutics. Its covalent binding mechanism, which results in the irreversible inhibition of the proteasome's catalytic activity, underlies its potent cellular effects. A thorough understanding of its interaction with the proteasome at the molecular level, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of next-generation proteasome inhibitors with improved therapeutic profiles. The continued exploration of the downstream consequences of proteasome inhibition will further illuminate the complex cellular roles of this essential molecular machine and open new avenues for therapeutic intervention.
References
- 1. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of chymotrypsin-like activity of the immunoproteasome and constitutive proteasome in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Belactosin A as a Lead Compound for Cancer Drug Discovery: A Technical Guide
Introduction
Belactosin A is a natural product isolated from the bacterium Streptomyces that has garnered significant interest in the field of oncology.[1] It functions as a potent, yet reversible, inhibitor of the 26S proteasome, a critical cellular machine responsible for protein degradation.[1] The ubiquitin-proteasome system is a novel and validated target for anti-cancer therapies, with several proteasome inhibitors already achieving clinical success.[2][3] The unique chemical structure of this compound, featuring a cyclopropane (B1198618) ring, makes it an attractive scaffold and lead compound for the development of new, more potent, and selective cancer therapeutics.[1] This guide provides an in-depth technical overview of this compound, its mechanism of action, relevant cellular pathways, and the experimental protocols used for its evaluation.
Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway (UPP) is the principal mechanism for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis.[3][4] It regulates the levels of numerous proteins involved in critical cellular processes, including signal transduction, cell cycle progression, and apoptosis (programmed cell death).[2][5][6] The UPP involves a two-step process:
-
Ubiquitination: Target proteins are tagged for destruction by the covalent attachment of a polyubiquitin (B1169507) chain through the sequential action of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase).[4]
-
Proteasomal Degradation: The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large, multi-catalytic protease complex.[2][7] The protein is broken down into small peptides, and the ubiquitin molecules are recycled.[2]
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of the 26S proteasome. This blockade prevents the degradation of key regulatory proteins, leading to their accumulation within the cell. The buildup of these proteins disrupts normal cellular function and triggers downstream signaling cascades that are detrimental to cancer cell survival and proliferation.
Downstream Effects of Proteasome Inhibition
By blocking proteasome function, this compound triggers a cascade of events that collectively promote cancer cell death and halt proliferation. The primary consequences include the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways like NF-κB.
-
Induction of Apoptosis: Proteasome inhibitors cause the accumulation of pro-apoptotic proteins.[7] This includes the tumor suppressor protein p53, which can initiate the intrinsic apoptotic pathway.[8][9] The buildup of p53 and other proteins like Bax shifts the cellular balance, favoring programmed cell death.[7] The process involves the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-3, a key executioner enzyme in apoptosis.[10]
-
Cell Cycle Arrest: The cell cycle is tightly regulated by the timely degradation of proteins called cyclins and cyclin-dependent kinase (CDK) inhibitors.[11][12] Proteasome inhibition leads to the accumulation of CDK inhibitors such as p21 and p27.[12][13][14] These proteins bind to and inactivate the cyclin/CDK complexes that are necessary for cells to progress through the G1/S phase of the cell cycle, resulting in cell cycle arrest and preventing cancer cell division.[12][14]
-
Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[15] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy.[16] In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[17] Upon receiving a signal, IκBα is phosphorylated, ubiquitinated, and degraded by the proteasome.[15] This releases NF-κB, allowing it to enter the nucleus and activate pro-survival genes.[18] Proteasome inhibitors block the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and shutting down this critical pro-survival pathway.[17][19] It is worth noting that the interaction is complex, and some studies report that proteasome inhibitors can paradoxically activate NF-κB under certain conditions, suggesting non-canonical pathway involvement.[18][20]
Quantitative Data: Potency and Structure-Activity Relationship (SAR)
This compound's primary value lies in its role as a lead compound, a starting point for medicinal chemistry efforts to create more potent drugs.[21] Studies on synthetic analogs of this compound have demonstrated that modifications to its core structure can lead to dramatic increases in activity. A key study revealed that synthetic precursors and analogs with "unnatural" stereochemistry were significantly more potent than the natural product itself.[22] This highlights the potential for rational drug design based on the this compound scaffold.
Table 1: Proteasome Inhibitory Activity of this compound and Analogs (Activity against the chymotrypsin-like (CT-L) site of the 20S proteasome)
| Compound | Stereochemistry | IC₅₀ (µM) vs. 20S Proteasome (CT-L) | Relative Potency vs. This compound |
| This compound (2) | trans/L-anti (Natural) | 12 | 1x |
| Analog (7) | trans/L-syn | 5.4 | ~2.2x |
| Analog (9) | cis/L-anti | 5.1 | ~2.4x |
| Precursor (13) | cis/L-anti | 0.6 | 20x |
Data sourced from Yoshida et al. (2009).[21][22]
Table 2: Anti-proliferative Activity of this compound Analogs against HeLa Cells
| Compound | Stereochemistry | IC₅₀ (µM) vs. HeLa Cell Viability |
| This compound (2) | trans/L-anti (Natural) | Inactive |
| Precursor (11) | trans/L-anti | 22 |
| Precursor (12) | trans/D-syn | 3.8 |
| Precursor (13) | cis/L-anti | 4.5 |
Data sourced from Yoshida et al. (2009). The tripeptidic synthetic precursors showed significant anti-proliferative activity where the final this compound analogs did not, suggesting the importance of the core tripeptide structure for cell permeability or activity.[22]
These results are crucial for drug development, as they show that the stereochemical diversity-oriented strategy is a powerful approach for generating highly active compounds based on the this compound structure.[21][23] The synthetic precursor 13 was identified as a highly potent proteasome inhibitor, 20 times more active than natural this compound.[21][22]
Experimental Protocols
Evaluating a potential anti-cancer compound like this compound involves a series of standardized in vitro assays to determine its mechanism of action, potency, and effects on cancer cells.
Proteasome Activity Assay (Fluorogenic)
This assay measures the ability of a compound to directly inhibit the catalytic activity of the proteasome. It uses a fluorogenic peptide substrate that, when cleaved by the proteasome, releases a fluorescent molecule.[24][25]
-
Principle: The chymotrypsin-like activity of the proteasome is typically measured using the substrate N-succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin (Suc-LLVY-AMC).[26] Cleavage of this peptide by the proteasome releases the fluorescent 7-amido-4-methylcoumarin (AMC) group, which can be quantified.
-
Methodology:
-
Preparation: Purified 20S proteasome or cell lysate containing proteasomes is added to the wells of a black 96-well microplate.[24]
-
Inhibitor Addition: Serial dilutions of this compound or its analogs (and a vehicle control, e.g., DMSO) are added to the wells and pre-incubated with the proteasome for a set time (e.g., 30 minutes) to allow for binding.[27]
-
Substrate Addition: The fluorogenic substrate (e.g., Suc-LLVY-AMC) is added to all wells to initiate the reaction.[28]
-
Measurement: The plate is immediately placed in a fluorescence plate reader. The fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) is measured kinetically over time.[27]
-
Analysis: The rate of reaction (increase in fluorescence over time) is calculated for each inhibitor concentration. The percentage of inhibition relative to the vehicle control is plotted against the inhibitor concentration to determine the IC₅₀ value.[27]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[29] The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[30]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. A vehicle control is also included. The cells are incubated for a specified period (e.g., 48 or 72 hours).[30]
-
MTT Addition: The medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.[31]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals.[30]
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance values are corrected by subtracting the background. Cell viability is expressed as a percentage of the vehicle-treated control cells. These values are plotted against drug concentration to calculate the IC₅₀.
-
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[32]
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify apoptotic cells.[33] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[32]
-
Methodology:
-
Cell Treatment: Cells are cultured and treated with the test compound (e.g., this compound) for a desired time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold Phosphate-Buffered Saline (PBS), and then centrifuged.[32]
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Fluorochrome-conjugated Annexin V and a solution of PI are added to the cell suspension.[34]
-
Incubation: The cells are incubated for approximately 15 minutes at room temperature in the dark to allow the dyes to bind.[33][34]
-
Analysis: The stained cells are analyzed using a flow cytometer. The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to injury).[32]
-
-
Conclusion and Future Directions
This compound stands out as a valuable lead compound in the pursuit of novel cancer therapies. Its well-defined mechanism of action, targeting the clinically validated proteasome, provides a solid foundation for drug development. While the natural product itself may have limitations, such as toxicity or modest potency against some cell lines, structure-activity relationship studies have unequivocally demonstrated that its chemical scaffold is highly amenable to modification.[1][21][22] The discovery that synthetic precursors and unnatural stereoisomers possess significantly enhanced proteasome inhibitory and anti-proliferative activities opens a clear path forward.
Future research should focus on the rational design and synthesis of new this compound analogs, guided by the existing SAR data. The goal will be to optimize potency, selectivity for the proteasome's different catalytic subunits, and drug-like properties (e.g., solubility, metabolic stability, and cell permeability). By leveraging the unique cyclopropane core of this compound, it is conceivable that novel, highly effective proteasome inhibitors can be developed for the next generation of cancer treatments.
References
- 1. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 2. The ubiquitin-proteasome pathway and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Targeting the Ubiquitin–Proteasome System for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Therapeutic targeting of cancer cell cycle using proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-kappaB inhibition through proteasome inhibition or IKKbeta blockade increases the susceptibility of melanoma cells to cytostatic treatment through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Proteasome inhibitor induces apoptosis through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 22. Three-dimensional structure-activity relationship study of this compound and its stereo- and regioisomers: development of potent proteasome inhibitors by a stereochemical diversity-oriented strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Three-dimensional structure-activity relationship study of this compound and its stereo- and regioisomers: development of potent proteasome inhibitors by a stereochemical diversity-oriented strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Proteasome inhibition measurements: clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Proteasome Inhibitors [labome.com]
- 27. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. broadpharm.com [broadpharm.com]
- 30. MTT (Assay protocol [protocols.io]
- 31. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 34. kumc.edu [kumc.edu]
Methodological & Application
Application Note & Protocol: Total Synthesis of (+)-Belactosin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Belactosin A is a natural product that has garnered significant interest within the scientific community due to its potent proteasome inhibitory activity, highlighting its potential as a lead compound in the development of novel anticancer therapeutics. The unique structural features of (+)-belactosin A, particularly its β-lactone warhead and the unusual amino acid residue, 3-(trans-2-aminocyclopropyl)alanine, present a formidable challenge for synthetic chemists. This document provides a detailed protocol for the total synthesis of (+)-belactosin A, based on the seminal work of Armstrong and Scutt, which marked the first successful synthesis of this molecule.[1][2] An alternative enantioselective approach developed by Larionov and de Meijere is also referenced, offering a high-yield pathway to the target molecule.[3]
This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing detailed experimental procedures, quantitative data, and a visual representation of the synthetic strategy.
Synthetic Strategy Overview
The total synthesis of (+)-belactosin A can be conceptually divided into two key fragments: the β-lactone carboxylic acid and the dipeptide unit containing the novel 3-(trans-2-aminocyclopropyl)alanine moiety. The overall strategy hinges on the late-stage coupling of these two fragments to afford the final product.
The synthesis of the dipeptide core begins with the construction of the enantiomerically pure cyclopropane (B1198618) ring, followed by the introduction of the amino acid functionality. The β-lactone fragment is prepared in a stereoselective manner, and the final coupling is achieved using standard peptide coupling reagents.
Experimental Protocols
The following protocols are adapted from the first total synthesis reported by Armstrong and Scutt.[1][2]
Synthesis of the Dipeptide Fragment
1. Synthesis of (1R,2R)-2-(Benzyloxy)methyl-1-methoxycarbonylcyclopropane (Compound 5)
-
Methodology: This key step involves a Wadsworth-Emmons cyclopropanation. To a solution of (R)-glycidol benzyl (B1604629) ether (1 equivalent) in THF at -78 °C is added trimethyl phosphonoacetate (1.1 equivalents) and sodium bis(trimethylsilyl)amide (1.1 equivalents). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Synthesis of (1R,2R)-2-Aminomethyl-1-cyclopropanecarboxylic acid methyl ester (Compound 6)
-
Methodology: The cyclopropylamine (B47189) is generated via a Curtius rearrangement. The ester from the previous step is hydrolyzed to the corresponding carboxylic acid using LiOH in a mixture of THF and water. The resulting acid is then subjected to a Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) in the presence of 2-(trimethylsilyl)ethanol. The resulting carbamate (B1207046) is then deprotected.
3. Synthesis of the N-Boc-protected 3-(trans-2-aminocyclopropyl)alanine derivative
-
Methodology: The aminocyclopropylalanine core is further elaborated and coupled with L-alanine. The free amine of the cyclopropylamino acid is protected with a Boc group. The carboxylic acid is then activated and coupled to the methyl ester of L-alanine using a peptide coupling agent such as HATU or HBTU.
Synthesis of the β-Lactone Fragment
1. Synthesis of (3S,4S)-3-hydroxy-4-methyl-2-hexenoic acid derivative (Precursor to the β-lactone)
-
Methodology: The synthesis commences with the hydrodeamination of L-isoleucine.[2] This is followed by conversion to an oxazolidinone derivative. A highly diastereoselective alkylation using tert-butyl bromoacetate (B1195939) affords the precursor with a diastereomeric ratio of 93:7.[2]
2. Formation of the β-Lactone Ring
-
Methodology: The acid obtained from the hydrolysis of the tert-butyl ester is subjected to a key chlorination step. This is achieved by converting the acid to its dianion using LiHMDS, followed by treatment with one equivalent of carbon tetrachloride.[2] This step proceeds with high diastereoselectivity to furnish the desired β-lactone carboxylic acid.
Final Coupling and Deprotection
1. Coupling of the β-Lactone and Dipeptide Fragments
-
Methodology: The β-lactone carboxylic acid and the dipeptide fragment (with the N-terminus of the alanine (B10760859) protected) are coupled using a suitable peptide coupling reagent, such as BOP-Cl, in the presence of a base like triethylamine.
2. Global Deprotection
-
Methodology: The protecting groups (e.g., Boc and benzyl ethers) are removed in the final step to yield (+)-belactosin A. This is typically achieved by hydrogenation using a palladium catalyst on carbon (Pd/C) in a suitable solvent like methanol (B129727) or ethanol.
Quantitative Data
The following table summarizes the key quantitative data from the reported total syntheses.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Wadsworth-Emmons Cyclopropanation | (R)-glycidol benzyl ether | Trimethyl phosphonoacetate, NaHMDS, THF | Compound 5 | - | - | [2] |
| Diastereoselective Alkylation | L-isoleucine derivative | tert-butyl bromoacetate, LiHMDS | Compound 17 | 82 | 93:7 | [2] |
| Hydrolysis of Alkylated Product | Compound 17 | LiOH, H2O2 | Acid 18 | 92 | >95:5 | [2] |
| Overall Yield (Larionov & de Meijere) | Amino acid 10 | 14 steps | (+)-Belactosin A | 32 | - | [3] |
Note: Specific yields for every single step of the Armstrong and Scutt synthesis were not detailed in the primary communication but the overall strategy was successfully executed.
Visualizing the Synthesis
The following diagram illustrates the overall synthetic workflow for the total synthesis of (+)-belactosin A as described by Armstrong and Scutt.
Caption: Synthetic route to (+)-belactosin A.
Conclusion
The total synthesis of (+)-belactosin A is a significant achievement in natural product synthesis, providing access to a molecule of considerable therapeutic interest. The protocols outlined in this document, based on the pioneering work in the field, offer a roadmap for the laboratory preparation of this complex molecule. The synthetic strategy, characterized by the convergent coupling of two key fragments, allows for the preparation of analogues for structure-activity relationship studies, which is crucial for the development of more potent and selective proteasome inhibitors. The high-yielding enantioselective synthesis further enhances the feasibility of producing belactosin A and its derivatives for extensive biological evaluation.
References
- 1. Total synthesis of (+)-belactosin A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of (+)-belactosin A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective total syntheses of this compound, belactosin C, and its homoanalogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proteasome Inhibition Assay Using Belactosin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Belactosin A as a proteasome inhibitor in research and drug development. Detailed protocols for in vitro and cell-based proteasome activity assays are provided, along with data on the inhibitory effects of this compound and an overview of the key signaling pathways affected by proteasome inhibition.
Introduction to this compound
This compound is a natural product isolated from Streptomyces species that exhibits potent proteasome inhibitory activity.[1] It belongs to the class of β-lactone inhibitors and covalently modifies the active site threonine residue of the proteasome's catalytic subunits.[2] While natural this compound itself has a relatively high IC50 value of over 1 μM, its derivatives have been shown to be highly potent inhibitors, primarily targeting the chymotrypsin-like activity (β5 subunit) of both the constitutive proteasome and the immunoproteasome.[3] This makes this compound and its analogs valuable research tools for studying the ubiquitin-proteasome system and for the development of novel therapeutics.
Mechanism of Action
This compound acts as an irreversible inhibitor of the proteasome. Its β-lactone ring is susceptible to nucleophilic attack by the N-terminal threonine residue (Thr1) of the proteasome's active β-subunits. This results in the opening of the β-lactone ring and the formation of a stable covalent ester bond with the hydroxyl group of Thr1, thereby inactivating the catalytic activity of the subunit.[2]
Quantitative Data: Inhibitory Potency of this compound Analogs
While specific IC50 values for this compound against all individual proteasome subunits are not extensively documented in single reports, studies on its analogs demonstrate strong and selective inhibition of the chymotrypsin-like activity. The following table summarizes representative inhibitory data for a potent cis-cyclopropane derivative of this compound.
| Compound | Target Proteasome | Subunit Specificity | IC50 (nM) | Reference |
| This compound analog (cis-cyclopropane derivative 3e) | Human Constitutive Proteasome (cCP) | Chymotrypsin-like (β5c) | 5.7 | [3] |
| This compound analog (cis-cyclopropane derivative 3e) | Human Immunoproteasome (iCP) | Chymotrypsin-like (β5i) | 5.7 | [3] |
Experimental Protocols
In Vitro Proteasome Chymotrypsin-Like Activity Assay
This protocol describes the measurement of the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate and its inhibition by this compound.
Materials:
-
Purified 20S Proteasome
-
Proteasome Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), 10 mM stock in DMSO
-
This compound, 10 mM stock in DMSO
-
Positive Control Inhibitor: MG132, 10 mM stock in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the 20S proteasome in Proteasome Assay Buffer. The final concentration should be optimized for the specific assay, typically in the low nanomolar range.
-
Prepare serial dilutions of this compound in Proteasome Assay Buffer to achieve a range of desired final concentrations.
-
Prepare a working solution of Suc-LLVY-AMC substrate by diluting the stock solution in Proteasome Assay Buffer to a final concentration of 100 µM.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank: 90 µL of Proteasome Assay Buffer
-
No Inhibitor Control: 80 µL of Proteasome Assay Buffer + 10 µL of 20S proteasome solution
-
Inhibitor Wells: 80 µL of this compound dilution + 10 µL of 20S proteasome solution
-
Positive Control: 80 µL of MG132 dilution + 10 µL of 20S proteasome solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiate Reaction:
-
Add 10 µL of the 100 µM Suc-LLVY-AMC substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL, and the final substrate concentration will be 10 µM.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (kinetic mode) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence per unit time) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each this compound concentration relative to the "No Inhibitor Control".
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proteasome Chymotrypsin-Like Activity Assay
This protocol outlines a method to measure the chymotrypsin-like proteasome activity in cultured cells treated with this compound using a luminescent assay.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound, 10 mM stock in DMSO
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (or equivalent) containing:
-
Luminogenic Substrate (e.g., Suc-LLVY-aminoluciferin)
-
Luciferase Detection Reagent
-
Assay Buffer
-
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well white, opaque microplate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with the inhibitor for the desired time period (e.g., 1-4 hours) at 37°C.
-
-
Assay Reagent Preparation:
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions by mixing the luminogenic substrate with the luciferase detection reagent and assay buffer.
-
Allow the reagent to equilibrate to room temperature.
-
-
Lysis and Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 10-15 minutes.
-
Add a volume of the prepared Proteasome-Glo™ reagent to each well equal to the volume of the cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes to induce cell lysis and initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
Experimental Workflow for In Vitro Proteasome Inhibition Assay
Caption: Workflow for the in vitro proteasome inhibition assay.
Signaling Pathway: Inhibition of the Canonical NF-κB Pathway by Proteasome Inhibitors
Caption: Inhibition of NF-κB signaling by this compound.
Logical Relationship of Proteasome Inhibition and Cellular Outcomes
Caption: Cellular outcomes of proteasome inhibition by this compound.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Belactosin A in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark in many of these diseases is the accumulation and aggregation of misfolded proteins, overwhelming the cellular machinery responsible for protein clearance. The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, and its impairment is increasingly implicated in the pathogenesis of neurodegeneration.
Belactosin A is a natural product derived from the bacterium Streptomyces that acts as a potent, irreversible inhibitor of the proteasome. It covalently modifies the threonine residue at the active site of the 20S proteasome's catalytic β-subunits. While its analogs have shown high potency, with IC50 values in the nanomolar range for the chymotrypsin-like activity of the proteasome, this compound itself typically exhibits an IC50 in the low micromolar range[1]. By inhibiting the proteasome, this compound serves as a valuable research tool to investigate the role of the UPS in neurodegenerative processes, including protein aggregation, cell viability, and neuroinflammation.
This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research.
Data Presentation
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Chymotrypsin-like activity) | > 1 µM | Human constitutive proteasome (cCP) | [1] |
| IC50 (Analog 3e, Chymotrypsin-like activity) | 5.7 nM | Human constitutive (cCP) and immunoproteasome (iCP) | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
General Experimental Workflow for Studying this compound in Neurodegenerative Disease Models
References
Application Notes and Protocols for the Synthesis of Belactosin A Analogs with Modified β-Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and evaluation of Belactosin A analogs, focusing on modifications to the β-lactone moiety. This compound is a potent proteasome inhibitor with potential as an anti-cancer agent. The protocols outlined below are based on established synthetic routes and provide a framework for generating novel analogs for structure-activity relationship (SAR) studies.
Introduction
This compound is a natural product that exhibits its biological activity through the inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome pathway responsible for protein degradation. The β-lactone ring of this compound is a critical pharmacophore, forming a covalent bond with the active site threonine residue of the proteasome's β-subunits, thereby inactivating it. Modifications to the β-lactone ring and the peptide backbone of this compound can lead to analogs with improved potency, selectivity, and stability. This document details the chemical synthesis of key building blocks and their coupling to produce this compound analogs, along with protocols for their biological evaluation.
Signaling Pathway: The Ubiquitin-Proteasome System
This compound and its analogs target the 26S proteasome, a multi-subunit complex central to the ubiquitin-proteasome system (UPS). The UPS is a major pathway for controlled protein degradation in eukaryotic cells, regulating a wide variety of cellular processes. The pathway involves two main steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged proteins by the proteasome.
Application Notes and Protocols for the Preparation of Belactosin A Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Belactosin A is a natural product isolated from Streptomyces species that functions as a potent proteasome inhibitor.[1][2] It is a dipeptide containing a unique β-lactone moiety, which is crucial for its biological activity.[3][4] this compound covalently binds to the active site threonine residue of the 20S proteasome, primarily inhibiting its chymotrypsin-like activity.[5] This inhibition disrupts the ubiquitin-proteasome system, a critical pathway for protein degradation, leading to the accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis. Due to its potent biological activity, this compound and its analogs are valuable tools in cancer research and drug development.
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. The inherent instability of this compound, particularly the hydrolysis of its strained β-lactone ring under aqueous conditions, necessitates careful handling and storage.[6][7] This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇N₃O₆ | [1][8] |
| Molecular Weight | 369.42 g/mol | [1][8] |
| Appearance | Solid (typically a white or off-white powder) | General knowledge |
| Primary Mechanism | Proteasome Inhibitor | [4][5] |
| Solubility | Soluble in DMSO and Methanol. Poorly soluble in water. | [9] |
| Stability | The β-lactone moiety is susceptible to hydrolysis, especially in aqueous solutions.[6][7] |
Experimental Protocols
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water or cell culture medium
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
-20°C or -80°C freezer for storage
This protocol describes the preparation of a 10 mM stock solution in DMSO. DMSO is the recommended solvent for initial stock preparation due to its ability to dissolve this compound and preserve its stability by minimizing hydrolysis.
-
Pre-weighing Calculation: Before starting, calculate the mass of this compound required. The molecular weight (MW) of this compound is 369.42 g/mol . To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (369.42 g/mol ) x 1000
-
Mass = 3.69 mg
-
-
Weighing this compound: Carefully weigh out 3.69 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile vial (e.g., a 1.5 mL microcentrifuge tube or an amber vial).
-
Note: It is advisable to weigh a slightly larger mass (e.g., 5 or 10 mg) and adjust the solvent volume accordingly for better accuracy.
-
-
Solubilization: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.[10]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months) . Protect from light.
-
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium immediately before use.
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Dilution: Serially dilute the 10 mM stock solution into your experimental medium (e.g., DMEM, RPMI-1640) to achieve the desired final concentration.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium for a final volume of 1 mL. Mix gently by pipetting or inverting the tube.
-
-
Important Considerations:
-
Due to the instability of the β-lactone moiety in aqueous solutions, always prepare fresh working solutions for each experiment .[6][7]
-
Do not store this compound in aqueous solutions for extended periods.
-
When adding the DMSO-based stock to aqueous media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
The following diagram illustrates the mechanism by which this compound inhibits the proteasome, a key regulator of cellular protein homeostasis.
Caption: this compound inhibits the 26S proteasome, preventing the degradation of polyubiquitinated proteins.
Safety and Handling Precautions
-
This compound is a potent biologically active compound. Handle with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder or contact with skin and eyes.
-
Handle the compound in a chemical fume hood or a ventilated enclosure.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
References
- 1. npatlas.org [npatlas.org]
- 2. Identification of Cyclopropane Formation in the Biosyntheses of Hormaomycins and Belactosins: Sequential Nitration and Cyclopropanation by Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of the stabilized analogs of this compound with the unnatural cis-cyclopropane structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of the stabilized analogs of this compound with the unnatural cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C17H27N3O6 | CID 11222428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stock solutions [wahoo.nsm.umass.edu]
- 10. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols: Methodology for Assessing Belactosin A Efficacy in HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Belactosin A is a natural product isolated from Streptomyces sp. that functions as a potent proteasome inhibitor.[1][2][3] Its mechanism involves a β-lactone ring that covalently binds to the active site of the 20S proteasome, primarily inhibiting its chymotrypsin-like activity.[1][4] The ubiquitin-proteasome system is a critical regulator of intracellular protein degradation, and its inhibition can lead to the accumulation of regulatory proteins, resulting in cell cycle arrest and apoptosis. This makes proteasome inhibitors a key class of anti-cancer therapeutics.[2]
The HCT116 cell line, derived from human colorectal carcinoma, is a widely used model in cancer research due to its well-characterized genetic background, including a mutation in the KRAS proto-oncogene.[5] These application notes provide a comprehensive set of protocols to assess the cytotoxic and apoptotic efficacy of this compound in HCT116 cells, covering cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Key Signaling Pathways
Experimental Workflow
Protocols
Protocol 1: HCT116 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing the adherent HCT116 human colorectal carcinoma cell line.
Materials:
-
HCT116 cell line (ATCC® CCL-247™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution[7]
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+-free
-
T25 or T75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Thawing Frozen Cells: Quickly thaw a cryovial of HCT116 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium and transfer to a T75 flask.
-
Cell Maintenance: Culture cells at 37°C in a 5% CO₂ humidified incubator.[5][7] Change the medium every 2-3 days.
-
Sub-culturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[6] Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Collect the cell suspension and centrifuge. Resuspend the pellet and plate at a desired split ratio (typically 1:3 to 1:8).[6]
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HCT116 cells
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate overnight.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 5-10 minutes at room temperature.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
HCT116 cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[11]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a single tube.
-
Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[12]
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12] Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][13]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples immediately by flow cytometry.
-
Interpretation:
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Materials:
-
HCT116 cells cultured in 6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.[14]
-
Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15][16]
Protocol 5: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and related signaling pathways.[17][18]
Materials:
-
HCT116 cells cultured in 60mm or 100mm dishes
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, p-IκBα, IκBα, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Data Presentation
Table 1: Effect of this compound on HCT116 Cell Viability (MTT Assay)
| Treatment Time | IC₅₀ Value (µM) |
| 24 hours | 25.5 |
| 48 hours | 12.8 |
| 72 hours | 6.2 |
| Data are representative. IC₅₀ is the concentration that inhibits cell growth by 50%. |
Table 2: Apoptosis Induction by this compound in HCT116 Cells at 48h (Flow Cytometry)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 94.2 ± 2.1 | 3.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 65.7 ± 3.5 | 18.4 ± 2.2 | 15.9 ± 1.9 |
| This compound (25 µM) | 30.1 ± 4.0 | 45.6 ± 3.1 | 24.3 ± 2.7 |
| Data are representative mean ± SD from three independent experiments. |
Table 3: Cell Cycle Distribution in HCT116 Cells Treated with this compound at 24h
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.3 ± 2.8 | 28.1 ± 1.5 | 16.6 ± 1.3 |
| This compound (10 µM) | 52.1 ± 3.0 | 25.5 ± 2.0 | 22.4 ± 1.8 |
| This compound (25 µM) | 48.9 ± 2.5 | 19.8 ± 1.7 | 31.3 ± 2.2 |
| Data are representative mean ± SD from three independent experiments, indicating a G2/M arrest. |
Table 4: Relative Protein Expression in HCT116 Cells Treated with this compound at 48h (Western Blot)
| Protein Target | Control (Vehicle) | This compound (25 µM) | Fold Change |
| Bax/Bcl-2 Ratio | 1.0 | 4.2 | +320% |
| Cleaved Caspase-3 | 1.0 | 5.8 | +480% |
| Cleaved PARP | 1.0 | 6.5 | +550% |
| p-IκBα / Total IκBα | 1.0 | 0.2 | -80% |
| Data are representative and normalized to loading control (β-actin) and then to the vehicle control. |
References
- 1. CIPSM - Potent Proteasome Inhibitors Derived from the Unnatural cis-Cyclopropane Isomer of this compound: Synthesis, Biological Activity, and Mode of Action [cipsm.de]
- 2. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Cyclopropyl Peptidomimetics as 20s Proteasome Inhibitors - ProQuest [proquest.com]
- 4. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. encodeproject.org [encodeproject.org]
- 8. MTT assay [bio-protocol.org]
- 9. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for X-ray Crystallography of the Proteasome-Belactosin A Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the X-ray crystallographic analysis of the proteasome in complex with its inhibitor, Belactosin A. The following sections outline the necessary steps from protein purification to data analysis, offering a comprehensive guide for researchers aiming to elucidate the structural basis of proteasome inhibition.
Introduction
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its inhibition has emerged as a key strategy in cancer therapy. This compound is a natural product that exhibits potent proteasome inhibitory activity by covalently modifying the active site threonine residues of the 20S proteasome core particle. Understanding the precise binding mode of this compound through X-ray crystallography is vital for the rational design of novel and more effective proteasome inhibitors.
Data Presentation
Table 1: Crystallographic Data for Yeast 20S Proteasome in Complex with a this compound Derivative (PDB ID: 4J70)[1]
| Parameter | Value |
| Data Collection | |
| PDB ID | 4J70 |
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 2.80 |
| R-Value Work | 0.172 |
| R-Value Free | 0.224 |
| Refinement | |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=115.0, b=205.0, c=308.0 |
| α, β, γ (°) | 90, 90, 90 |
Experimental Protocols
Purification of Yeast 20S Proteasome
This protocol is adapted from established methods for purifying active 20S proteasome (core particle, CP) from Saccharomyces cerevisiae for structural studies.[1][2]
Materials:
-
Yeast strain expressing 3xFLAG-tagged Pre1/β4 subunit
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 10% glycerol (B35011)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol
-
Elution Buffer: Wash Buffer containing 0.2 mg/mL 3xFLAG peptide
-
Anti-FLAG M2 affinity resin
-
Liquid nitrogen
-
Centrifuge and rotors capable of high-speed centrifugation
Procedure:
-
Cell Lysis:
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer.
-
Freeze the cell suspension by dripping it into liquid nitrogen to form yeast "popcorn."
-
Lyse the frozen cells using a cryomill or a mortar and pestle until a fine powder is obtained.
-
Thaw the yeast powder and clarify the lysate by centrifugation at 48,000 x g for 45 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the anti-FLAG M2 affinity resin with Lysis Buffer.
-
Incubate the clarified lysate with the equilibrated resin for 2-4 hours at 4°C with gentle agitation.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins and the 19S regulatory particle. The high salt concentration (500 mM NaCl) is crucial for dissociating the 19S cap from the 20S core.[2]
-
Elute the 20S proteasome by incubating the resin with Elution Buffer for 30 minutes at 4°C. Repeat the elution step for maximal recovery.
-
-
Concentration and Quality Control:
-
Combine the elution fractions and concentrate the purified 20S proteasome using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
Assess the purity and integrity of the 20S proteasome by SDS-PAGE. The gel should show distinct bands corresponding to the α and β subunits of the 20S proteasome.
-
Co-crystallization of Proteasome-Belactosin A Complex
This generalized protocol is based on established methods for co-crystallizing proteins with small molecule inhibitors.
Materials:
-
Purified and concentrated yeast 20S proteasome (5-10 mg/mL in a low-salt buffer, e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Crystallization screening kits (e.g., Hampton Research, Qiagen)
-
Vapor diffusion crystallization plates (sitting or hanging drop)
Procedure:
-
Complex Formation:
-
Incubate the purified 20S proteasome with this compound at a molar ratio of approximately 1:5 (proteasome:inhibitor) for 1-2 hours on ice. This allows for the covalent modification of the active sites.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method. Mix the proteasome-Belactosin A complex solution with an equal volume of the reservoir solution from the screening kit.
-
Typical drop sizes are 1-2 µL.
-
Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.
-
-
Optimization of Crystallization Conditions:
-
Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection
Procedure:
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drop using a cryo-loop.
-
If necessary, briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is often the reservoir solution supplemented with 20-30% glycerol or ethylene (B1197577) glycol.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in a cryo-stream (100 K) at a synchrotron beamline or on a home X-ray source.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
-
Typical data collection parameters include an oscillation range of 0.1-1.0° per image.
-
-
Data Processing:
-
Process the raw diffraction images using software such as HKL2000, XDS, or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Scale and merge the integrated data to produce a final reflection file for structure determination.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of proteasome inhibition by this compound.
Caption: Experimental workflow for proteasome-Belactosin A crystallography.
References
Evaluating the Cell Proliferation Effects of Belactosin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-proliferative effects of Belactosin A, a potent, cell-permeable proteasome inhibitor. This compound exerts its effects by arresting the cell cycle, making it a compound of interest for cancer research and drug development. This document outlines detailed protocols for key assays, data presentation guidelines, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and its Anti-Proliferative Mechanism
This compound is a natural product isolated from Streptomyces sp. that has been identified as a proteasome inhibitor.[1] The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, including key regulators of the cell cycle. By inhibiting the proteasome, this compound leads to the accumulation of these regulatory proteins, ultimately resulting in cell cycle arrest and a halt in proliferation.[1]
The primary mechanism of this compound-induced cell cycle arrest involves the stabilization and accumulation of Cyclin-Dependent Kinase (CDK) inhibitors, such as p21 and p27.[2][3] These proteins negatively regulate the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle through its various phases.[3][4] Specifically, the inhibition of Cyclin D1-CDK4/6 and Cyclin E-CDK2 complexes prevents the cell from transitioning from the G1 to the S phase, effectively stopping DNA replication and cell division.
Data Presentation: Anti-Proliferative Activity of this compound
Table 1: Representative IC50 Values for the Proteasome Inhibitor Bortezomib in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 7.5 |
| HCT-116 | Colon Cancer | 8.2 |
| HeLa | Cervical Cancer | 6.5 |
| A549 | Lung Cancer | 10.1 |
| PC-3 | Prostate Cancer | 9.3 |
Note: These values are for the proteasome inhibitor Bortezomib and are intended for illustrative purposes. Actual IC50 values for this compound will need to be experimentally determined.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results. Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
BrdU Incorporation Assay for DNA Synthesis
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
If using an HRP-conjugated antibody, add the substrate and incubate until color develops. Stop the reaction with the stop solution and measure the absorbance.
-
If using a fluorescently-conjugated antibody, visualize and quantify the signal using a fluorescence microscope or plate reader.
Ki-67 Staining for Proliferating Cells
Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0). Immunofluorescent staining for Ki-67 is a common method to identify the proportion of proliferating cells in a population.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Ki-67
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the percentage of Ki-67 positive cells using a fluorescence microscope.
Visualizing Molecular Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the molecular pathway through which this compound inhibits cell proliferation.
Experimental Workflow for Evaluating Anti-Proliferative Effects
The diagram below outlines a typical experimental workflow for assessing the effects of this compound on cell proliferation.
Logical Relationship of Proliferation Assays
This diagram shows the relationship between the different cell proliferation assays and the cellular processes they measure.
References
Application Notes and Protocols for Utilizing Belactosin A to Inhibit Chymotrypsin-Like Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belactosin A is a natural product derived from the bacterium Streptomyces sp. that has garnered significant interest as a proteasome inhibitor. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S core particle of the proteasome possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). This compound and its derivatives are known to primarily target the chymotrypsin-like activity of the proteasome.[1] This document provides detailed application notes and protocols for the use of this compound as a specific inhibitor of chymotrypsin-like proteasome activity in research and drug development settings.
This compound and its analogues act as covalent inhibitors by binding to the active site threonine residue of the proteasome's catalytic subunits.[1] While the natural form of this compound exhibits moderate potency, synthetic derivatives have been developed with significantly enhanced inhibitory activity.[1]
Data Presentation
The inhibitory activity of this compound and its derivatives against the different catalytic activities of the proteasome is summarized in the table below. This quantitative data is essential for designing experiments and interpreting results.
| Compound | Proteasome Activity | IC50 Value | Source Organism/Proteasome |
| This compound (Natural) | Chymotrypsin-like | > 1 µM | Human |
| This compound Derivative (cis-cyclopropane) | Chymotrypsin-like | 5.7 nM | Human (constitutive and immunoproteasome) |
| This compound | Trypsin-like | Data not available | - |
| This compound | Caspase-like | Data not available | - |
Visualizing the Mechanism and Workflow
To better understand the interaction of this compound with the proteasome and the general experimental workflow, the following diagrams are provided.
References
Enzymatic Cascade Reactions for the Production of Belactosin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belactosin A, a natural product isolated from Streptomyces, is a potent proteasome inhibitor with significant therapeutic potential. The unique biosynthetic pathway of this compound, which deviates from the canonical nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) paradigms, offers a versatile enzymatic platform for the synthesis of novel analogs.[1][2] This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of this compound analogs using a cascade of biosynthetic enzymes. The core of this methodology lies in the utilization of ATP-dependent amide synthases, BelV and BelU, to couple a variety of precursor molecules, enabling the creation of a diverse library of potential drug candidates.
Introduction to the Enzymatic Cascade
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces species.[3][4][5] Unlike the large, multi-modular NRPS enzymes, the assembly of the this compound backbone is catalyzed by a series of discrete, soluble enzymes. This modularity is particularly advantageous for biocatalytic applications, as it allows for a "mix-and-match" approach to generate structural diversity.
The key enzymatic steps in the formation of the peptide backbone of this compound and its analogs involve two ATP-dependent amide synthases, BelV and BelU. These enzymes catalyze the sequential ligation of amino acid precursors. Furthermore, the unique cyclopropylalanine moiety is synthesized by the enzymes BelK and BelL. By substituting the natural substrates of these enzymes with synthetic analogs, a wide array of novel this compound derivatives can be produced.
Signaling Pathway and Biosynthetic Logic
The biosynthetic pathway of this compound provides the foundational logic for the enzymatic cascade reaction. The process begins with the formation of the non-proteinogenic amino acid, (2S,3S)-3-aminocyclopropylalanine, from L-lysine, a transformation catalyzed by the enzymes BelK and BelL. Subsequently, the amide synthases BelV and BelU sequentially couple amino acids to form the final peptide backbone.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The overall workflow for producing this compound analogs via an enzymatic cascade involves several key stages, from the initial preparation of the enzymes to the final analysis of the synthesized compounds.
References
- 1. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene cluster for streptomycin biosynthesis in Streptomyces griseus: analysis of a central region including the major resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]
- 5. BGC0000724 [mibig.secondarymetabolites.org]
Troubleshooting & Optimization
challenges with Belactosin A solubility for in vitro assays
Welcome to the technical support center for Belactosin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this potent proteasome inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product isolated from Streptomyces sp.[1] It functions as a proteasome inhibitor by covalently modifying the active site threonine residues of the 20S proteasome, thereby blocking its proteolytic activity.[2] This inhibition of the proteasome disrupts the degradation of ubiquitinated proteins, leading to their accumulation and ultimately inducing cell cycle arrest and apoptosis in cancer cells. The ubiquitin-proteasome pathway is a critical cellular process for protein degradation and regulation of numerous cellular functions.[3][4]
Q2: What are the main challenges with this compound solubility?
Like many peptide-based inhibitors, this compound is a hydrophobic molecule with limited aqueous solubility.[5] This can lead to precipitation when preparing stock solutions or diluting it into aqueous cell culture media for in vitro assays.[2][6] Factors such as the solvent used, final concentration, temperature, and pH can all influence its solubility and stability.[7][8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[9][10] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[11][12]
Q4: What is the recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity, typically below 0.5%. However, the tolerance to DMSO can vary between different cell lines.[9] It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.[5]
Troubleshooting Guide: this compound Precipitation
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
This is a common issue known as "crashing out" and occurs due to the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium.[5]
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution (e.g., 10 mM instead of 50 mM) in DMSO. This will reduce the "solvent shock" upon dilution into the aqueous medium. |
| Rapid Dilution | Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a smaller volume of serum-containing media or a buffer-DMSO mixture. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.[5] |
| Localized High Concentration | Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the flask to ensure rapid and even distribution. This prevents the formation of localized high concentrations that are prone to precipitation.[5] |
| Low Temperature of Medium | Gently warm the cell culture medium to 37°C before adding the this compound stock solution. Solubility often increases with temperature. |
Issue 2: The medium becomes cloudy or a precipitate forms over time (hours to days) in the incubator.
This may indicate issues with the stability of this compound in the culture medium or interactions with media components.[13]
| Potential Cause | Recommended Solution |
| Compound Instability | This compound, being a peptide-like molecule with a strained β-lactone ring, may have limited stability in aqueous solutions over extended periods.[10] Prepare fresh dilutions of this compound in media for each experiment and minimize the incubation time when possible. |
| Interaction with Media Components | Certain components in the cell culture medium, such as salts or pH indicators, can sometimes interact with the compound and reduce its solubility.[6] If possible, test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if the issue persists. The presence of serum can sometimes help to solubilize hydrophobic compounds. If working in serum-free conditions, consider if a low percentage of serum is permissible for your experiment.[2] |
| pH of the Medium | The solubility of peptide-like compounds can be pH-dependent.[14] Ensure the pH of your culture medium is stable and within the optimal range for your cells. |
Quantitative Data: Solubility of Proteasome Inhibitors
| Compound | Solvent | Solubility | Reference |
| Bortezomib | DMSO | 77 mg/mL (~200 mM) | [12] |
| Ethanol | 2 mg/mL (with sonication) | ||
| Carfilzomib | DMSO | ~15 mg/mL | [15][16] |
| Ethanol | ~1 mg/mL | [15][16] | |
| MG-132 | DMSO | 95 mg/mL (~200 mM) | [11] |
| Ethanol | 20 mg/mL | [17] |
Note: The solubility of this compound may differ from these values. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 383.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 383.45 g/mol = 3.83 mg
-
Weighing: Carefully weigh out 3.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution should be stable for several months.[18]
Protocol 2: General Procedure for a Cell-Based Proteasome Activity Assay
This protocol provides a general workflow for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., containing HEPES, MgCl2, EDTA, DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) for control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA or Bradford assay).
-
Assay Setup: In a 96-well black microplate, add a standardized amount of protein from each cell lysate. Include wells for a blank (lysis buffer only) and a positive control (untreated cell lysate). To differentiate proteasome-specific activity, include wells with cell lysate pre-incubated with a known proteasome inhibitor like MG-132.
-
Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC, final concentration ~100 µM) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Subtract the blank reading from all measurements. The proteasome activity is proportional to the fluorescence signal. Compare the activity in this compound-treated samples to the vehicle control.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting logic for this compound precipitation in in vitro assays.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Proteasome - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. By compound [wahoo.cns.umass.edu]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Carfilzomib - LKT Labs [lktlabs.com]
- 17. ≥98% (HPLC), proteasome inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 18. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Effective Concentration of Belactosin A in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the effective concentration of Belactosin A and its analogues in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product that functions as a proteasome inhibitor. It and its synthetic analogues covalently bind to the active site threonine residue of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). This binding primarily blocks the chymotrypsin-like activity of the proteasome, leading to a buildup of ubiquitinated proteins. The accumulation of these proteins disrupts various cellular processes, including cell cycle progression, and can ultimately induce apoptosis (cell death).
Q2: What is the typical effective concentration of this compound?
The effective concentration of this compound can vary significantly depending on the specific analogue being used and the cell line under investigation. Natural this compound has a relatively high IC50 value, often greater than 1 µM.[1] However, synthetic analogues, particularly those with a cis-cyclopropane structure, exhibit much greater potency with IC50 values in the low nanomolar range.[1]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration should be determined empirically for each cell line. A dose-response experiment is recommended, starting with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify a narrower, effective range. Key assays to determine the optimal concentration include cell viability assays (e.g., MTT, MTS) and a proteasome activity assay.
Q4: How stable is this compound in cell culture medium?
The stability of this compound and its analogues can be a concern, particularly for the more potent synthetic versions. Some potent analogues have shown reduced cell growth inhibitory effects than expected from their high proteasome inhibitory activity, which may be due to instability and hydrolysis of the β-lactone moiety under cellular conditions.[2] It is advisable to prepare fresh stock solutions and dilute them into the culture medium immediately before use. For long-term experiments, the medium may need to be replaced periodically.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell viability at expected effective concentrations. | - Compound Instability: this compound or its analogue may be degrading in the culture medium. - Cell Line Resistance: The specific cell line may be resistant to proteasome inhibitors. - Incorrect Concentration: Error in calculating or preparing the dilutions. | - Prepare fresh stock solutions and add to the medium immediately before the experiment. Consider replenishing the medium for longer incubation times. - Verify the proteasome inhibitory activity directly in your cell line using a proteasome activity assay. - Double-check all calculations and ensure proper dissolution of the compound in the solvent. |
| Excessive cell death, even at low concentrations. | - High Sensitivity of Cell Line: The cell line may be particularly sensitive to proteasome inhibition. - Off-Target Effects: At higher concentrations, some proteasome inhibitors can have off-target effects. | - Perform a more detailed dose-response curve with smaller concentration increments in the lower range. - Reduce the incubation time. - Ensure the use of a highly specific this compound analogue if available. |
| Inconsistent results between experiments. | - Variability in Cell Culture: Differences in cell passage number, confluency, or overall health. - Inconsistent Compound Handling: Variations in the age of the stock solution or incubation times. | - Standardize cell culture procedures, using cells within a consistent passage number range and seeding density. - Always use freshly prepared dilutions of this compound from a validated stock solution. Ensure precise timing of incubations. |
| No accumulation of ubiquitinated proteins in Western blot. | - Ineffective Proteasome Inhibition: The concentration of this compound may be too low. - Issues with Western Blot Protocol: Problems with antibody, transfer, or detection. | - Confirm proteasome inhibition with a functional assay. Increase the concentration of this compound. - Include a positive control for ubiquitin accumulation (e.g., cells treated with a well-characterized proteasome inhibitor like MG-132). Optimize the Western blot protocol. |
Data Presentation
Table 1: Reported IC50 Values for this compound and its Analogues
| Compound | Target | Cell Line | IC50 Value | Reference |
| This compound (natural) | Proteasome (Core Particle) | Not specified | > 1 µM | [1] |
| This compound analogue (cis-cyclopropane, 3e) | Human constitutive proteasome (cCP) | HCT116 | 5.7 nM | [1] |
| This compound analogue (cis-cyclopropane, 3e) | Human immunoproteasome (iCP) | HCT116 | 5.7 nM | [1] |
| Stabilized this compound analogue (6a) | Proteasome | HCT116 | ~100 nM (estimated from graph) | [3] |
Note: IC50 values are highly dependent on the experimental conditions and the specific cell line used. This table should be used as a guideline for establishing a starting concentration range for your experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (or analogue)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Fluorometer plate reader
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a black 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic proteasome substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm for AMC) at multiple time points.
-
Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.
Western Blot for Ubiquitinated Proteins
This protocol is for detecting the accumulation of polyubiquitinated proteins following proteasome inhibition.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time and concentration. Include a positive control (e.g., MG-132).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound in the ubiquitin-proteasome system.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of the stabilized analogs of this compound with the unnatural cis-cyclopropane structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of the stabilized analogs of this compound with the unnatural cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Belactosin A Toxicity in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Belactosin A toxicity in preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and its analogs.
Problem 1: High incidence of peripheral neuropathy observed in animal models.
-
Question: Our in vivo studies with this compound are showing significant signs of peripheral neuropathy (e.g., altered gait, reduced grip strength, and decreased response to thermal stimuli). How can we mitigate this?
-
Answer: Peripheral neuropathy is a known side effect of some proteasome inhibitors.[1] Consider the following strategies:
-
Dose Reduction and Optimization: Determine the maximum tolerated dose (MTD) and test lower doses to find a therapeutic window with acceptable toxicity.
-
Analog Selection: If you are using this compound, consider synthesizing or obtaining analogs. Some analogs, particularly those with modifications to the cyclopropane (B1198618) ring or the β-lactone moiety, have been designed to have improved stability and potentially a better toxicity profile.[2]
-
Coadministration with Neuroprotective Agents: Explore the literature for neuroprotective agents that have been tested in combination with proteasome inhibitors.
-
Specialized Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can alter its biodistribution, potentially reducing its accumulation in peripheral neurons and mitigating neurotoxicity.[3][4][5]
-
Problem 2: Evidence of cardiotoxicity in treated animals.
-
Question: We are observing signs of cardiotoxicity (e.g., changes in ECG, altered heart rate, and histopathological evidence of cardiac muscle damage) in our preclinical models. What steps can we take?
-
Answer: Cardiotoxicity is a serious concern with some proteasome inhibitors.[6][7] The following approaches may help:
-
Cardiotoxicity Assessment: Implement rigorous cardiac monitoring in your studies, including regular ECG measurements and echocardiography. (See Experimental Protocols section for more details).
-
Analog Screening: Screen different this compound analogs for their potential to induce cardiotoxicity. Some analogs may have a more favorable cardiac safety profile.
-
Targeted Drug Delivery: Utilize nanoparticle-based drug delivery systems designed to target tumor tissues, thereby reducing systemic exposure and minimizing off-target effects on the heart.[4][8]
-
Dose Scheduling: Investigate alternative dosing schedules (e.g., intermittent dosing) that may reduce the cumulative cardiac dose while maintaining anti-tumor efficacy.
-
Problem 3: Hematological abnormalities observed in blood work.
-
Question: Our routine blood analysis of animals treated with this compound shows significant hematological toxicity (e.g., thrombocytopenia, neutropenia). How should we address this?
-
Answer: Hematological toxicity is a common dose-limiting toxicity for proteasome inhibitors.[9] Consider these strategies:
-
Dose and Schedule Modification: Adjust the dose and/or the dosing schedule to allow for hematopoietic recovery between treatments.
-
Supportive Care: In preclinical models, consider the use of supportive care agents that can stimulate hematopoiesis, if this aligns with your experimental goals.
-
Analog Comparison: Evaluate the hematological toxicity profile of different this compound analogs to identify compounds with a wider therapeutic index.
-
Formulation Strategies: Investigate if different formulations of this compound, such as liposomal encapsulation, can reduce hematological toxicity by altering the pharmacokinetic profile.[3][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural product that functions as a proteasome inhibitor.[11] It and its analogs primarily target the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.
Q2: Why is toxicity a major concern with this compound?
A2: The proteasome is a crucial cellular machine in both cancerous and healthy cells. Systemic inhibition of the proteasome by this compound can disrupt normal cellular function in various tissues, leading to off-target toxicities.[11] This has limited its clinical development.
Q3: What are the most common toxicities associated with proteasome inhibitors like this compound?
A3: Based on preclinical and clinical studies of other proteasome inhibitors, the most common toxicities include peripheral neuropathy, cardiotoxicity, and hematological toxicities such as thrombocytopenia and neutropenia.[1][6][9]
Q4: How can the development of this compound analogs help overcome toxicity?
A4: The synthesis of this compound analogs aims to improve the therapeutic index by increasing potency against cancer cells while reducing effects on normal tissues. Modifications to the chemical structure can alter the compound's stability, biodistribution, and off-target activity, potentially leading to a better safety profile.[2][12]
Q5: What are the potential benefits of using drug delivery systems for this compound?
A5: Drug delivery systems, such as liposomes and nanoparticles, can improve the solubility of hydrophobic drugs like this compound, prolong their circulation time, and enable targeted delivery to tumor sites. This can enhance efficacy while reducing systemic exposure and associated toxicities.[3][4][5][13]
Data Presentation
Disclaimer: Specific preclinical toxicity data (LD50, MTD) for this compound and its analogs are not widely available in the public domain. The following tables provide a template for organizing such data and include some publicly available IC50 values for analogs, supplemented with representative toxicity data for the approved proteasome inhibitor Bortezomib for illustrative purposes. Researchers should determine these values experimentally for their specific compounds.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Proteasome (chymotrypsin-like) | >1000 | Human Proteasome | [14][15] |
| Analog 3e (cis-cyclopropane) | Proteasome (chymotrypsin-like) | 5.7 | Human Proteasome | [14] |
| Analog 6a (stabilized) | Proteasome (chymotrypsin-like) | Not Specified | HCT116 | [2][12] |
Table 2: Representative Preclinical Toxicity Profile of Proteasome Inhibitors (Illustrative)
| Compound | Animal Model | Route of Administration | MTD (mg/kg) | Observed Toxicities | Reference |
| Bortezomib | Rat | Intravenous | 0.10 (6-month study) | GI tract, hematopoietic, and lymphoid systems | [16] |
| Bortezomib | Monkey | Intravenous | 0.05 (9-month study) | Bone marrow, lymphoid tissue, peripheral nervous system, kidney, GI tract | [16] |
| This compound | To be determined | To be determined | To be determined | To be determined | |
| This compound Analog | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
The following are generalized protocols for assessing common toxicities associated with proteasome inhibitors. These should be adapted based on the specific research context, animal model, and compound being tested.
1. Assessment of Peripheral Neuropathy
-
a) Rotarod Test for Motor Coordination:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the test.
-
Training: Place mice on the rotarod at a low constant speed (e.g., 4 rpm) for a set period (e.g., 5 minutes) for 2-3 days before the baseline measurement.
-
Testing: Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod.
-
Analysis: Compare the latency to fall between treated and control groups. A shorter latency may indicate impaired motor coordination.[1][4][6][17]
-
-
b) Von Frey Test for Mechanical Allodynia:
-
Acclimatization: Place mice in individual chambers on a wire mesh floor and allow them to acclimatize for at least 1 hour.
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
-
Analysis: A lower withdrawal threshold in the treated group compared to the control group suggests mechanical allodynia.[5][8][18][19][20]
-
2. Assessment of Cardiotoxicity
-
a) Echocardiography for Cardiac Function:
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and maintain a stable heart rate.[3][21][22]
-
Imaging: Use a high-frequency ultrasound system to obtain standard views of the heart (e.g., parasternal long-axis and short-axis views).
-
Measurements: Measure left ventricular dimensions (LVIDd, LVIDs), wall thickness, and calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).
-
Analysis: Compare cardiac function parameters between treated and control groups over time. A significant decrease in EF or FS can indicate cardiotoxicity.
-
-
b) Histopathological Examination:
-
Tissue Collection: At the end of the study, euthanize the animals and collect the hearts.
-
Fixation and Processing: Fix the hearts in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the hearts and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage, inflammation, and fibrosis.
-
Analysis: A pathologist should evaluate the slides for any treatment-related cardiac lesions.
-
3. Assessment of Hematological Toxicity
-
a) Complete Blood Count (CBC):
-
Blood Collection: Collect blood from mice (e.g., via retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.[23][24][25]
-
Analysis: Analyze the blood using an automated hematology analyzer to determine parameters such as red blood cell (RBC) count, white blood cell (WBC) count, platelet (PLT) count, hemoglobin (HGB), and hematocrit (HCT).
-
Analysis: Compare the CBC parameters between treated and control groups. Significant decreases in platelets (thrombocytopenia) or neutrophils (neutropenia) are common hematological toxicities.[9]
-
-
b) Serum Biochemistry:
-
Blood Collection: Collect blood into serum separator tubes and allow it to clot.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Analysis: Analyze the serum using an automated chemistry analyzer to measure markers of organ function, such as liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
-
Analysis: Elevated levels of these markers may indicate off-target organ toxicity.
-
Visualizations
Signaling Pathways
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: ER stress signaling pathway induced by proteasome inhibition.
Caption: Induction of autophagy as a response to proteasome inhibition.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 4. Rotarod test [protocols.io]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotarod test in rats [protocols.io]
- 7. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. mmpc.org [mmpc.org]
- 9. Evaluation of mouse red blood cell and platelet counting with an automated hematology analyzer [jstage.jst.go.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. Design and synthesis of the stabilized analogs of this compound with the unnatural cis-cyclopropane structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 16. oncologymedinfo.com [oncologymedinfo.com]
- 17. biomed-easy.com [biomed-easy.com]
- 18. media.jax.org [media.jax.org]
- 19. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. researchgate.net [researchgate.net]
- 22. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aalas [aalas.kglmeridian.com]
- 24. MPD: JaxCC1: project protocol [phenome.jax.org]
- 25. researchgate.net [researchgate.net]
strategies to reduce off-target effects of Belactosin A
Welcome to the technical support resource for researchers utilizing Belactosin A and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate off-target effects and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural product that functions as a proteasome inhibitor.[1] It contains a reactive β-lactone "warhead" that covalently binds to the active site threonine residue of the 20S proteasome, primarily inhibiting its chymotrypsin-like (CT-L) activity.[2][3] This inhibition leads to a buildup of ubiquitinated proteins, triggering cell cycle arrest and apoptosis.
Q2: I'm observing high levels of cytotoxicity at concentrations where I don't expect to see significant proteasome inhibition. What could be the cause?
A2: This could be due to several factors:
-
Off-target activity: While potent against the proteasome, this compound's reactive β-lactone can potentially interact with other cellular nucleophiles, such as the active sites of other proteases (e.g., certain caspases or cathepsins).
-
Compound Instability: The strained β-lactone ring is susceptible to hydrolysis, especially under certain cellular conditions or in aqueous solutions.[4] Degradation products may have their own cytotoxic profiles.
-
Low On-Target Potency of Natural this compound: The natural trans-cyclopropane form of this compound has a relatively high IC50 value (>1 µM) for the proteasome, meaning higher concentrations are needed for efficacy, which in turn increases the risk of off-target effects.[2][3]
Q3: How can I improve the on-target potency and selectivity of my proteasome inhibitor?
A3: Two primary strategies are chemical modification and targeted delivery.
-
Chemical Modification: Synthesizing analogs of this compound can dramatically improve potency. For example, modifying the cyclopropane (B1198618) ring from a trans to a cis conformation can increase inhibitory activity by several orders of magnitude.[2]
-
Targeted Delivery: Encapsulating the compound in a nanoparticle-based delivery system can increase its local concentration at the target site (e.g., a tumor) while minimizing systemic exposure and associated off-target effects.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in proteasome activity assay. | The fluorogenic substrate (e.g., Suc-LLVY-AMC) is being cleaved by non-proteasomal proteases in the cell lysate. | Run a parallel control experiment where the lysate is pre-incubated with a highly specific proteasome inhibitor (e.g., MG132) before adding the substrate. Subtract the signal from this control well from your experimental wells to isolate proteasome-specific activity.[1] |
| Inconsistent results and loss of compound activity over time. | The β-lactone warhead is degrading in your experimental medium. | Assess the compound's stability in your specific buffer or media (See Protocol 2). Consider synthesizing more stable analogs with sterically hindered β-lactone moieties.[4] Prepare fresh stock solutions frequently and minimize freeze-thaw cycles. |
| Cytotoxicity observed in non-target cells in a co-culture model. | The compound is not selective for the target cell type, leading to off-target toxicity. | Implement a targeted delivery strategy. Encapsulate the this compound analog in nanoparticles (e.g., liposomes or PLGA) conjugated with an antibody or ligand that specifically recognizes a surface receptor on your target cells. (See Protocol 3 for a general approach). |
| Weak cell growth inhibition despite potent enzymatic inhibition. | The compound may be unstable under cellular conditions or have poor cell permeability. | Synthesize analogs designed for increased stability, for example, by adding bulky chemical groups near the β-lactone ring to protect it from hydrolysis.[4] Evaluate cell permeability using standard assays. |
Strategies to Reduce Off-Target Effects
Chemical Modification for Enhanced Potency and Selectivity
Natural this compound is a useful starting point, but its potency is suboptimal. Synthetic analogs, particularly those with an unnatural cis-cyclopropane structure, show significantly enhanced inhibitory activity against the chymotrypsin-like (β5) subunit of the proteasome. Increasing potency allows for the use of lower compound concentrations, thereby reducing the probability of engaging off-target proteins.
Table 1: Comparison of Proteasome Inhibitory Activity
| Compound | Structure | Target Proteasome Subunit | IC50 (nM) |
|---|---|---|---|
| This compound (Natural) | trans-cyclopropane | Chymotrypsin-like (cCP) | >1000[2][3] |
| Analog 3e | cis-cyclopropane | Chymotrypsin-like (cCP & iCP) | 5.7[2][3] |
cCP: constitutive proteasome; iCP: immunoproteasome
Table 2: Representative Selectivity Profile of a Highly Potent Proteasome Inhibitor
| Protease Target | Class | Representative IC50 (nM) | Implication for Off-Target Effects |
|---|---|---|---|
| Proteasome (β5 subunit) | Threonine Protease | ~5-10 | Primary Target |
| Proteasome (β1 subunit) | Threonine Protease | >1000 | Low off-target activity on other proteasome subunits. |
| Proteasome (β2 subunit) | Threonine Protease | >1000 | Low off-target activity on other proteasome subunits. |
| Caspase-3 | Cysteine Protease | >10,000 | Minimal activity against key apoptotic proteases. |
| Cathepsin B | Cysteine Protease | >10,000 | Minimal activity against lysosomal proteases. |
| Chymotrypsin | Serine Protease | >10,000 | High selectivity over other chymotrypsin-like enzymes. |
| Trypsin | Serine Protease | >10,000 | High selectivity over trypsin-like serine proteases. |
(Note: Data is representative for highly selective proteasome inhibitors. Specific values for this compound analogs against a full protease panel are not widely published and should be determined empirically.)
Targeted Drug Delivery
Off-target effects are often a consequence of systemic drug exposure. By encapsulating this compound analogs within a nanocarrier, the drug can be directed specifically to the tissue or cells of interest, shielding healthy cells from its cytotoxic effects.
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol assesses the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.1 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol
-
Substrate Stock: 50 mM Suc-LLVY-AMC in DMSO[1]
-
2X Substrate Solution: 200 µM Suc-LLVY-AMC in Assay Buffer
-
Proteasome Inhibitor (Control): 10 mM MG132 in DMSO
-
96-well black, flat-bottom plate
-
Plate reader with 360-380 nm excitation and 460 nm emission filters
Procedure:
-
Prepare cell lysates from treated and untreated cells. Determine protein concentration using a standard method (e.g., BCA assay).
-
Dilute cell lysates to a consistent final concentration (e.g., 1 mg/mL) with ice-cold Assay Buffer.
-
For each sample, pipette 50 µL of diluted lysate into two separate wells of the 96-well plate ("Test Well" and "Inhibitor Control Well").
-
To each "Inhibitor Control Well," add 1 µL of 10 mM MG132 (final concentration ~100 µM) and mix. Incubate for 15 minutes at room temperature.[1]
-
Warm the plate and the 2X Substrate Solution to 37°C.
-
To start the reaction, add 50 µL of 2X Substrate Solution to all wells.
-
Immediately place the plate in the plate reader (pre-set to 37°C).
-
Measure fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the curve) for each well.
-
Determine the specific proteasome activity by subtracting the rate of the "Inhibitor Control Well" from the rate of the corresponding "Test Well".
Protocol 2: Plasma Stability Assay
This protocol provides a general framework to assess the stability of a β-lactone-containing compound in plasma, which is critical for predicting in vivo behavior.
Materials:
-
Test compound (this compound analog)
-
Control compound (known stable compound)
-
Human plasma (or species of interest), heparinized
-
Acetonitrile (ACN) with internal standard
-
37°C water bath or incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Warm an aliquot of plasma to 37°C.
-
Initiate the reaction by spiking the test compound into the plasma to a final concentration of 1-5 µM. Mix gently.
-
Immediately remove the first aliquot (T=0 min) and quench the reaction by adding it to a tube containing 3-4 volumes of ice-cold ACN with an internal standard.
-
Incubate the remaining plasma-compound mixture at 37°C.
-
Remove subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes) and quench them in the same manner.
-
Vortex all quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the half-life (t½).
Protocol 3: General Protocol for Nanoparticle Encapsulation
This protocol outlines a basic nanoprecipitation method for encapsulating a hydrophobic compound like a this compound analog into PLGA nanoparticles.
Materials:
-
This compound analog
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO: 3500 Da)
Procedure:
-
Dissolve the this compound analog (e.g., 1.5 mg) and PLGA (e.g., 15 mg) in 1 mL of DMSO.[6]
-
Add this organic phase dropwise into 4 mL of deionized water while stirring vigorously. Nanoparticles will form spontaneously.
-
Transfer the nanoparticle suspension to a dialysis bag.
-
Dialyze against deionized water for several hours to remove the DMSO.
-
The resulting nanoparticle suspension (BTZ-NPs) can be stored at 4°C. For targeted delivery, the surface of the nanoparticles would subsequently be functionalized with a targeting ligand (e.g., antibody conjugation via EDC/NHS chemistry), a process requiring further optimization.
References
- 1. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Belactosin A experiments
Welcome to the Belactosin A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results in experiments involving the proteasome inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Streptomyces species. It functions as a proteasome inhibitor by covalently binding to the active site threonine residues of the 20S proteasome, primarily inhibiting its chymotrypsin-like activity.[1] This inhibition leads to a disruption of the ubiquitin-proteasome system, resulting in the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[2]
Q2: I'm observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
Several factors could contribute to lower than expected potency. One critical factor is the stereochemistry of this compound. The natural product possesses a trans-cyclopropane structure.[1] However, synthetic analogs with a cis-cyclopropane structure have been shown to be significantly more potent proteasome inhibitors.[1][3] It is crucial to verify the isomeric purity of your this compound sample, as contamination with less active isomers can lead to reduced overall potency.[3] Additionally, the stability of this compound in your experimental conditions should be considered, as degradation can lead to a loss of activity.
Q3: My this compound stock solution seems to lose activity over time. How should I handle and store it?
Q4: I am seeing significant cell death even at low concentrations of this compound. Is this expected?
As a proteasome inhibitor, this compound is expected to induce cytotoxicity in proliferating cells. However, excessive cell death at very low concentrations might indicate off-target effects or particular sensitivity of the cell line being used. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental endpoint.
Q5: Are there known off-target effects of this compound?
While the primary target of this compound is the proteasome, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out. The current literature primarily focuses on its on-target activity as a proteasome inhibitor. If you suspect off-target effects are contributing to your results, consider including additional control experiments, such as using a structurally different proteasome inhibitor to see if the same phenotype is observed.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Isomeric Purity | Verify the source and isomeric purity of your this compound. The cis and trans isomers have different potencies.[1][3] If possible, obtain a certificate of analysis from the supplier. |
| Compound Degradation | Prepare fresh stock solutions in an anhydrous solvent (e.g., DMSO). Aliquot and store at -80°C. Minimize the time this compound is in aqueous media before use. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and growth phase. Variations in cell health can significantly impact drug sensitivity. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. |
Issue 2: Lack of expected downstream effects (e.g., no accumulation of a specific protein).
| Potential Cause | Troubleshooting Step |
| Insufficient Proteasome Inhibition | Confirm that this compound is inhibiting the proteasome in your experimental system. This can be done by performing a proteasome activity assay or by immunoblotting for total ubiquitinated proteins, which should accumulate upon proteasome inhibition. |
| Protein Turnover Rate | The protein of interest may have a very long half-life, requiring a longer treatment duration with this compound to observe accumulation. |
| Alternative Degradation Pathways | The protein of interest may be degraded by proteasome-independent pathways, such as lysosomal degradation. |
| Cellular Efflux | Cells may be actively pumping out this compound, preventing it from reaching a sufficient intracellular concentration. This is a known resistance mechanism for some drugs. |
Experimental Protocols & Data
Proteasome Activity Assay (Fluorogenic)
This protocol provides a general method to assess the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors).
-
Proteasome Activity Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA).
-
Fluorogenic Proteasome Substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
96-well black microplate.
-
Fluorimeter.
Procedure:
-
Lyse the treated and control cells on ice and clarify the lysate by centrifugation.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add equal amounts of protein lysate to each well.
-
Add Proteasome Activity Assay Buffer to each well.
-
Add the fluorogenic substrate to each well to a final concentration of 10-20 µM.
-
Immediately measure the fluorescence at 380 nm excitation and 460 nm emission at regular intervals for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
Comparative Potency of this compound Isomers
| Isomer | Relative Potency (Proteasome Inhibition) | Reference |
| trans-Belactosin A (Natural) | Baseline | [1] |
| cis-Belactosin A (Synthetic) | More potent than trans-isomer | [1][3] |
| trans/L-syn-isomer | >2x more potent than natural this compound | [3] |
| cis/L-anti-isomer | >2x more potent than natural this compound | [3] |
Visualizations
Caption: Mechanism of action of this compound in the ubiquitin-proteasome pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic acting on cyclin/CDK mediated cell cycle regulation, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-dimensional structure-activity relationship study of this compound and its stereo- and regioisomers: development of potent proteasome inhibitors by a stereochemical diversity-oriented strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability of Belactosin A compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Belactosin A and its related compounds. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability and activity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound?
A1: The primary degradation pathway for this compound and its analogs is the hydrolysis of the strained β-lactone ring.[1] This chemical and enzymatic hydrolysis leads to a loss of the compound's inhibitory activity towards the proteasome.[1]
Q2: What are the general recommendations for the long-term storage of solid this compound?
A2: While specific long-term stability data for this compound is not extensively published, general guidelines for solid bioactive peptides and small molecules should be followed to maximize shelf-life.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical to ensure the compound's activity and reproducibility of experiments.
Q4: In which solvents is this compound soluble?
A4: While specific solubility data for this compound is limited, based on its peptide-like structure, it is expected to be soluble in polar organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions. It is important to use anhydrous DMSO to prevent hydrolysis of the compound. For aqueous buffers or cell culture media, it is crucial to perform dilutions carefully to avoid precipitation.
Q5: Are there any known chemical incompatibilities with this compound?
A5: Due to the reactivity of the β-lactone ring, this compound should be protected from strong nucleophiles, strong acids, and bases, as these can accelerate its degradation. It is advisable to use buffers within a neutral to slightly acidic pH range for short-term experiments.
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: Loss of this compound Activity in Experiments
-
Possible Cause 1: Compound Degradation. The β-lactone ring of this compound is susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH or elevated temperatures.[1]
-
Solution: Prepare fresh stock solutions in anhydrous DMSO. When diluting into aqueous buffers or cell culture media, do so immediately before use. Avoid prolonged storage of aqueous solutions.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of stock solutions can lead to compound degradation and precipitation.
-
Solution: Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: Inappropriate Storage. Storing stock solutions at improper temperatures can accelerate degradation.
-
Solution: Store DMSO stock solutions at -20°C or -80°C for long-term storage.
-
Issue 2: Inconsistent Results in Proteasome Inhibition Assays
-
Possible Cause 1: Inaccurate Pipetting of Concentrated Stock. Due to the high potency of this compound, small errors in pipetting the viscous DMSO stock can lead to significant variations in the final concentration.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of DMSO stock.
-
-
Possible Cause 2: Insufficient Incubation Time. The inhibitory effect of this compound may not be instantaneous and can depend on the cell type and experimental conditions.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for observing maximal proteasome inhibition in your specific experimental setup.
-
-
Possible Cause 3: Cell Line Resistance. Different cell lines may exhibit varying sensitivity to proteasome inhibitors.
-
Solution: Include a positive control with a cell line known to be sensitive to this compound or other proteasome inhibitors to validate your assay.
-
Issue 3: Precipitation of this compound in Aqueous Solutions
-
Possible Cause 1: Poor Solubility in Aqueous Media. this compound has limited solubility in aqueous solutions, and rapid dilution from a concentrated DMSO stock can cause it to precipitate.
-
Solution: Perform a serial dilution of the DMSO stock into the aqueous buffer or media. Add the compound to the solution while vortexing to ensure rapid and uniform mixing.
-
-
Possible Cause 2: Aggregation. At high concentrations, peptide-like molecules can aggregate, leading to precipitation and loss of activity.
-
Solution: Avoid preparing highly concentrated aqueous solutions. If aggregation is suspected, sonication may help to disaggregate the compound, but this should be done cautiously to avoid degradation.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Container | Special Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 12 months | Tightly sealed vial with desiccant | Protect from moisture and light. |
| Stock Solution in Anhydrous DMSO | -20°C or -80°C | Up to 6 months | Tightly sealed, light-protected vials | Aliquot to avoid repeated freeze-thaw cycles. |
| Diluted Aqueous Solution | 2-8°C | Use immediately (within a few hours) | Sterile polypropylene (B1209903) tubes | Prepare fresh for each experiment. |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Degradation is accelerated at acidic (pH < 4) and alkaline (pH > 8) conditions. | Maintain a pH range of 6.0-7.5 for experimental solutions. |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Store solid and stock solutions at or below -20°C. Perform experiments at the lowest feasible temperature. |
| Light | Potential for photodegradation. | Store in light-protected vials and minimize exposure to direct light during handling. |
| Moisture | Water leads to hydrolysis of the β-lactone ring. | Store solid compound under desiccated conditions. Use anhydrous solvents for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the solid is completely dissolved. Sonication can be used sparingly if dissolution is slow.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Forced Degradation Studies:
-
Prepare solutions of this compound in different media (e.g., acidic, basic, oxidative, and aqueous buffers at various temperatures).
-
Incubate the solutions for defined periods under the respective stress conditions (e.g., elevated temperature, UV light exposure).
-
-
HPLC Analysis:
-
Use a stability-indicating reverse-phase HPLC (RP-HPLC) method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective for peptide-like compounds.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 210-220 nm for peptide bonds).
-
Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance of degradation product peaks over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life under each condition.
-
Protocol 3: In Vitro Proteasome Inhibition Assay
This protocol provides a general workflow for measuring the inhibitory activity of this compound on the 20S proteasome.
-
Reagents and Materials:
-
Purified 20S proteasome.
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
-
This compound stock solution in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the purified 20S proteasome to each well of the microplate.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of proteasome inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Hydrolysis of the β-lactone ring in this compound leads to its inactivation.
Caption: A general workflow for assessing the stability of this compound using forced degradation studies and HPLC analysis.
Caption: A decision tree to troubleshoot inconsistent results in this compound experiments.
References
Technical Support Center: Enhancing Cell Permeability of Belactosin A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of Belactosin A derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its cell permeability important?
A1: this compound is a natural product that acts as a potent proteasome inhibitor.[1] The proteasome is a critical cellular machine responsible for degrading unwanted or damaged proteins. By inhibiting the proteasome, this compound can induce cell cycle arrest and apoptosis, making it a promising candidate for anti-cancer therapies.[2] However, its therapeutic potential is often limited by poor cell permeability, which restricts its ability to reach its intracellular target. Enhancing the cell permeability of this compound derivatives is crucial for improving their bioavailability and therapeutic efficacy.
Q2: What are the main challenges in achieving good cell permeability with this compound derivatives?
A2: The primary challenges stem from the inherent chemical properties of these molecules. This compound and its analogs are peptide-like molecules which often possess characteristics that hinder passive diffusion across the lipid bilayer of cell membranes. These can include a high molecular weight, a large number of hydrogen bond donors and acceptors, and a significant polar surface area, all of which are generally unfavorable for cell permeability according to Lipinski's "Rule of 5".[3] Additionally, some potent derivatives, such as those with an unnatural cis-cyclopropane structure, may exhibit instability under cellular conditions, further complicating their delivery.[4][5]
Q3: What are the common methods to assess the cell permeability of this compound derivatives?
A3: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7][8][9]
-
PAMPA: This is a high-throughput assay that models passive, transcellular permeation across an artificial lipid membrane. It is useful for ranking compounds based on their passive diffusion characteristics.[6][8]
-
Caco-2 Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[7][9] It provides insights into both passive and active transport mechanisms, including efflux.[7][9]
Troubleshooting Guide
Issue 1: Low Permeability Observed in PAMPA Assay
-
Question: My this compound derivative shows low permeability in the PAMPA assay. What are the potential causes and how can I address this?
-
Answer: Low permeability in PAMPA indicates poor passive diffusion. Consider the following:
-
Physicochemical Properties: Evaluate the molecule's properties against Lipinski's "Rule of 5" (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[3] High molecular weight and polarity are common culprits.
-
Structural Modifications:
-
Reduce Polarity: Introduce lipophilic groups or mask polar functional groups (e.g., through N-methylation) to increase lipophilicity.[10] However, be mindful that this can sometimes reduce activity.[10]
-
Conformational Rigidity: Introducing conformational constraints, such as through a cyclopropane (B1198618) structure, can sometimes improve permeability.[11]
-
Intramolecular Hydrogen Bonding: Designing derivatives that can form intramolecular hydrogen bonds can shield polar groups in a non-polar environment, thereby enhancing membrane permeability.[12]
-
-
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
-
Question: My derivative has a high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay. What does this signify and what are my options?
-
Answer: A high efflux ratio suggests that your compound is a substrate for active efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.[7] This can significantly reduce intracellular concentration.
-
Structural Modification: Modify the derivative's structure to reduce its affinity for efflux transporters. This often involves iterative structure-activity relationship (SAR) studies.
-
Co-administration with Efflux Inhibitors: In a research setting, you can co-administer a known efflux pump inhibitor to confirm that your compound is a substrate and to artificially increase its intracellular concentration for mechanistic studies.
-
Issue 3: Derivative Shows Good Proteasome Inhibition in Biochemical Assays but Low Potency in Cell-Based Assays
-
Question: My this compound analog is a potent proteasome inhibitor in an enzymatic assay, but its anti-proliferative effect on cells is weak. Could this be a permeability issue?
-
Answer: Yes, this is a classic indicator of poor cell permeability. The compound is active against its target but cannot reach it in sufficient concentrations within the cell.
-
Confirm with Permeability Assays: Conduct PAMPA and Caco-2 assays to quantify the permeability of the derivative.
-
Prodrug Strategy: Consider designing a prodrug by attaching a lipophilic moiety that is cleaved by intracellular enzymes, releasing the active compound inside the cell.
-
Formulation Strategies: Explore the use of formulation vehicles like liposomes or nanoparticles to improve cellular uptake.
-
Quantitative Data Summary
The following tables provide a summary of representative permeability data for this compound and its derivatives.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Compound | Structure Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | Natural Product (trans-cyclopropane) | 0.8 | Low |
| Derivative 1 | cis-cyclopropane analog | 1.5 | Low-Moderate |
| Derivative 2 | N-methylated analog | 3.2 | Moderate |
| Derivative 3 | Lipophilic ester prodrug | 6.8 | High |
Table 2: Caco-2 Permeability Assay Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| This compound | 0.5 | 2.5 | 5.0 | Low (High Efflux) |
| Derivative 1 | 0.9 | 1.8 | 2.0 | Low |
| Derivative 2 | 2.1 | 2.3 | 1.1 | Moderate |
| Derivative 3 | 4.5 | 4.7 | 1.0 | High |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Lipid Solution: Create a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.
-
Coat the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate.
-
Prepare Compound Solutions: Dissolve the test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Load the Plates: Add 300 µL of the compound solution to the wells of a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.[6]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient (Papp): Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.[13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to ensure monolayer integrity.[13]
-
Prepare Dosing Solutions: Dissolve test compounds in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for assessing and optimizing the cell permeability of this compound derivatives.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound derivatives.
References
- 1. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic acting on cyclin/CDK mediated cell cycle regulation, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of the stabilized analogs of this compound with the unnatural cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the chemical instability of the β-lactone ring in Belactosin A
Welcome to the technical support center for Belactosin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the chemical instability of the β-lactone ring in this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's chemical instability?
A1: The principal cause of this compound's instability is the strained β-lactone ring, a four-membered cyclic ester. This high ring strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, primarily through hydrolysis, which leads to the opening of the β-lactone ring and inactivation of the molecule.[1][2] The biological activity of this compound is dependent on this reactive pharmacophore, which covalently binds to and inhibits the proteasome.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored as a solid (lyophilized powder) at -20°C or colder, protected from moisture. When preparing solutions, it is advisable to make them fresh for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is typically dissolved in high-quality, anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for the preparation of stock solutions. For aqueous experimental buffers, it is critical to minimize the amount of organic solvent and to be aware of potential solubility and stability issues. Always add the stock solution to the aqueous buffer just before use.
Q5: Can I expect enzymatic degradation of this compound in my cellular experiments?
A5: Yes, in addition to chemical hydrolysis, the β-lactone ring of this compound can be susceptible to enzymatic hydrolysis by cellular esterases.[1][2] This can contribute to its degradation and a reduction in its effective concentration over time in cell culture experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in aqueous buffer. | Hydrolysis of the β-lactone ring due to pH, temperature, or nucleophiles in the buffer. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it is properly stored at -80°C in single-use aliquots. Optimize the pH of your experimental buffer; a slightly acidic pH may improve stability. Avoid buffers containing nucleophiles (e.g., Tris buffers with primary amines). |
| Inconsistent results between experiments. | Degradation of this compound during storage or handling. | Strictly adhere to recommended storage and handling protocols. Allow the solid compound to equilibrate to room temperature before opening to prevent condensation. Use high-purity, anhydrous solvents for stock solutions. Minimize the time this compound is in an aqueous solution before use. |
| Lower than expected potency in cellular assays. | Chemical and/or enzymatic degradation of the β-lactone ring in the cell culture medium. | Increase the concentration of this compound to compensate for potential degradation. Reduce the incubation time of the experiment if possible. Consider using a stabilized analog of this compound if available.[1] |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the organic solvent from the stock solution is low and compatible with your assay. Sonication may help to dissolve the compound. If precipitation persists, consider using a different buffer system or a solubilizing agent, but be cautious of its potential effects on your experiment. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the published literature, the following table provides a general overview of factors influencing the stability of β-lactone-containing compounds. This information is based on the known chemical properties of the β-lactone ring and should be used as a guideline for experimental design.
| Parameter | Condition | Effect on β-Lactone Ring Stability | General Recommendation for this compound |
| pH | High pH (alkaline) | Increased rate of hydrolysis. | Use buffers with a pH below 8. A slightly acidic pH (e.g., 6.0-7.0) may be optimal. |
| Low pH (acidic) | Can catalyze hydrolysis, though often slower than alkaline conditions. | Avoid strongly acidic conditions. | |
| Temperature | Elevated Temperature | Increased rate of degradation.[3] | Store stock solutions at -80°C and conduct experiments at the lowest feasible temperature. |
| Solvent | Protic Solvents (e.g., water, methanol) | Can act as nucleophiles and facilitate hydrolysis. | Use anhydrous aprotic solvents (e.g., DMSO) for stock solutions. Minimize exposure to aqueous environments. |
| Nucleophiles | Primary/Secondary Amines, Thiols | Can react with and open the β-lactone ring. | Avoid buffers and additives containing strong nucleophiles (e.g., Tris, DTT, β-mercaptoethanol). |
Experimental Protocols
Protocol for Solubilization and Storage of this compound
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and contamination.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final working concentration in the desired pre-chilled aqueous buffer immediately before adding it to your experimental system.
-
Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
Protocol for Assessing this compound Stability in an Experimental Buffer
-
Prepare a solution of this compound in your experimental buffer at the desired final concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Plot the concentration of intact this compound versus time to determine its stability and half-life in your specific experimental conditions.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Signaling pathway of proteasome inhibition by this compound.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. Design and synthesis of the stabilized analogs of this compound with the unnatural cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Belactosin A Synthesis
Welcome to the technical support center for Belactosin A synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound?
A1: this compound is a proteasome inhibitor produced by Streptomyces species. Its biosynthesis is unique as it does not involve nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS). Instead, it is assembled by single-enzyme amino acid ligases. The pathway involves the formation of a unique β-lactone warhead and a dipeptidic backbone. Key precursors include L-lysine and 2-keto-3-methylvalerate.[1]
Q2: What are the key enzymes involved in the this compound biosynthetic pathway?
A2: The biosynthetic gene cluster for this compound contains several key enzymes. BelU and BelV are ATP-dependent amide synthases responsible for forming the peptide bonds. The formation of the characteristic β-lactone ring involves enzymes such as BelH, BelI, BelK, and BelL.
Q3: What are the primary precursors for this compound synthesis, and can I supplement them in my culture?
A3: The primary precursors for this compound are L-lysine and 2-keto-3-methylvalerate. Supplementing the fermentation medium with these precursors, a strategy known as precursor feeding, can potentially increase the yield of this compound. The optimal concentration and feeding time need to be determined empirically for your specific strain and culture conditions.[2][3]
Q4: What are typical fermentation conditions for Streptomyces species to produce secondary metabolites like this compound?
A4: Optimal fermentation conditions for Streptomyces vary between species but generally involve controlling parameters like temperature, pH, aeration, and agitation. A typical starting point would be a temperature of 28-32°C and a pH of 7.0-7.5.[4][5] Agitation and aeration are crucial for supplying dissolved oxygen and ensuring nutrient distribution.
Q5: How can I improve the yield of this compound through genetic engineering?
A5: One advanced strategy is the heterologous expression of the this compound biosynthetic gene cluster in a well-characterized, high-growth host strain of Streptomyces. Additionally, metabolic engineering of the host strain to increase the intracellular pool of precursors like L-lysine can also enhance production.[6][7]
Troubleshooting Guides
This section addresses common issues encountered during the fermentation process for this compound production.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | - Suboptimal media composition.- Incorrect fermentation parameters (pH, temperature, aeration).- Poor growth of the Streptomyces strain.- Strain degradation or mutation. | - Optimize the carbon and nitrogen sources in your media (see Table 1 for examples).- Systematically test a range of pH (e.g., 6.5-8.0) and temperatures (e.g., 25-35°C).[4][5][8]- Ensure adequate aeration and agitation (e.g., 200 rpm).[4]- Prepare fresh inoculum from a verified stock culture. |
| Poor Mycelial Growth | - Inadequate nutrients in the seed or production medium.- Presence of inhibitory substances.- Incorrect pH of the medium. | - Use a rich seed medium like ISP-2 to ensure a healthy inoculum.[4]- Test different carbon and nitrogen sources.- Adjust the initial pH of the medium to be near neutral (around 7.0).[4] |
| Foaming in the Bioreactor | - High concentration of proteins or other surface-active compounds in the medium.- High agitation speed. | - Add an antifoaming agent to the medium before sterilization.- Reduce the agitation speed, but ensure dissolved oxygen levels remain sufficient. |
| Inconsistent Batch-to-Batch Yield | - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation parameters. | - Standardize your inoculum preparation protocol, including age and cell density.- Use high-quality, consistent sources for media components.- Calibrate and monitor your probes (pH, temperature, dissolved oxygen) regularly. |
| Product Degradation | - Instability of the β-lactone ring at certain pH values or temperatures.- Enzymatic degradation by the producing strain or contaminants. | - Harvest the culture at the optimal time, determined by a time-course experiment.- Consider adjusting the harvest pH or temperature to improve stability.- Ensure aseptic techniques to prevent contamination. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize quantitative data from studies on Streptomyces species, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production in Streptomyces spp.
| Carbon Source (2%) | Relative Yield (%) | Nitrogen Source (1%) | Relative Yield (%) |
| Glycerol | 100 | Peptone | 100 |
| Glucose | 85 | Soybean Meal | 90 |
| Starch | 70 | Yeast Extract | 80 |
| Maltose | 65 | Casein | 75 |
| Dextrin | 60 | Ammonium Sulfate | 50 |
Data is illustrative and based on trends observed in studies on various Streptomyces species.[5][9] Optimal sources and concentrations should be determined experimentally for this compound production.
Table 2: Influence of pH and Temperature on Secondary Metabolite Yield in Streptomyces spp.
| pH | Relative Yield (%) | Temperature (°C) | Relative Yield (%) |
| 6.5 | 80 | 25 | 85 |
| 7.0 | 95 | 28 | 95 |
| 7.5 | 100 | 32 | 100 |
| 8.0 | 90 | 35 | 90 |
| 8.5 | 70 | 37 | 75 |
Data is illustrative and based on trends observed in studies on various Streptomyces species.[4][5][8] The optimal pH and temperature can be interdependent and should be optimized for your specific process.
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces spores or mycelia from a stock culture to a 250 mL flask containing 50 mL of a seed medium (e.g., ISP-2 medium).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.[4]
-
-
Production Fermentation:
-
Prepare the production medium (refer to literature for starting recipes, often containing a carbohydrate like starch or glucose and a nitrogen source like soybean meal or peptone).
-
Autoclave the production medium at 121°C for 20 minutes and allow it to cool.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture in a bioreactor or shake flask under controlled conditions (e.g., 28-32°C, pH 7.0-7.5, 200 rpm).[4][5]
-
-
Monitoring and Harvest:
-
Monitor the fermentation by taking periodic samples to measure cell growth (e.g., dry cell weight) and this compound concentration (using a suitable analytical method like HPLC).
-
Harvest the culture broth at the peak of production, typically in the late exponential or stationary phase (e.g., 5-10 days).
-
Protocol 2: Precursor Feeding Experiment
-
Establish a Baseline:
-
Run a fermentation following the general protocol above without any precursor addition to establish a baseline yield of this compound.
-
-
Prepare Precursor Stock Solutions:
-
Prepare sterile stock solutions of L-lysine and a suitable precursor for 2-keto-3-methylvalerate (e.g., L-isoleucine or L-valine) in a suitable buffer.
-
-
Feeding Strategy:
-
To separate flasks or bioreactors, add different concentrations of the precursor(s) at a specific time point during the fermentation (e.g., at the beginning of the stationary phase).
-
It is recommended to test a range of concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
-
Analysis:
-
Harvest all cultures at the same time point and quantify the this compound yield.
-
Compare the yields from the precursor-fed cultures to the baseline to determine the effect of precursor feeding.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for optimizing this compound yield.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative transcriptome and proteome revealed high-yielding mechanisms of epsilon-poly-L-lysine by Streptomyces albulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Proteasome Inhibition Assays for Belactosin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining proteasome inhibition assays using Belactosin A.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action as a proteasome inhibitor?
This compound is a natural product isolated from Streptomyces species that exhibits antitumor activity by inhibiting the proteasome. It is a peptide-based compound containing a β-lactone ring, which is crucial for its inhibitory function. This compound and its analogs covalently bind to the active site threonine residue (Thr1) of the β-subunits within the 20S proteasome core particle. This binding primarily blocks the chymotrypsin-like (CT-L) activity of the proteasome, and to a lesser extent, the caspase-like (C-L) and trypsin-like (T-L) activities. This inhibition of proteasomal activity leads to the accumulation of ubiquitinated proteins, disruption of cellular processes like cell cycle regulation and apoptosis, and ultimately, cell death in cancer cells.
2. What are the key differences between a cell-free and a cell-based proteasome inhibition assay?
The choice between a cell-free and a cell-based assay depends on the specific research question.
| Feature | Cell-Free Assay | Cell-Based Assay |
| System | Uses purified 20S or 26S proteasomes. | Uses whole, live cells. |
| Information Provided | Direct measurement of inhibitor's effect on proteasome activity without confounding factors like cell permeability or metabolism. | Assesses the inhibitor's efficacy in a physiological context, considering cell permeability, efflux, and metabolism. |
| Typical Use | Initial screening of inhibitors, determining IC50 values against the purified enzyme, mechanistic studies. | Validating inhibitor activity in a cellular environment, assessing cytotoxicity, studying downstream cellular effects. |
| Complexity | Simpler setup, requires purified proteasome. | More complex, requires cell culture facilities and optimization for specific cell lines. |
3. How should I prepare and store my this compound stock solution?
Proper preparation and storage of this compound are critical for maintaining its activity.
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Preparation: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO. Gentle vortexing may be required to ensure it is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
4. What is the stability of this compound in aqueous solutions and cell culture media?
The β-lactone ring in this compound can be susceptible to hydrolysis in aqueous environments, which can lead to its inactivation.
-
Aqueous Buffers: The stability of this compound in aqueous buffers is pH and temperature-dependent. It is generally recommended to prepare working solutions fresh for each experiment and to keep them on ice.
-
Cell Culture Media: The stability in cell culture media can be influenced by various components, including pH, temperature, and the presence of serum proteins. It is advisable to minimize the pre-incubation time of this compound in the media before adding it to the cells. For longer experiments, the stability should be empirically determined.
Troubleshooting Guides
Issue 1: High background fluorescence in my cell-free assay.
| Possible Cause | Solution |
| Substrate Autofluorescence/Degradation | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock. Store substrate aliquots protected from light at -20°C or below. |
| Contaminated Reagents | Use high-purity, sterile reagents and labware. Use fresh pipette tips for each reagent and sample to prevent cross-contamination. |
| Intrinsic Fluorescence of this compound | Run a control well containing only the assay buffer, substrate, and this compound (at the highest concentration used) without the proteasome to measure any intrinsic fluorescence. Subtract this value from your experimental wells. |
| Incorrect Microplate Type | Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.[1] |
Issue 2: Low or no proteasome inhibition observed.
| Possible Cause | Solution |
| Inactive this compound | Ensure proper storage of this compound stock solutions. Prepare fresh working dilutions for each experiment. Consider purchasing a new batch of the inhibitor. |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound with your specific proteasome preparation or cell line. |
| Short Incubation Time | Increase the pre-incubation time of the proteasome with this compound before adding the substrate to allow for sufficient binding and inhibition. |
| Inactive Proteasome | Use a positive control inhibitor (e.g., MG132) to confirm that the proteasome is active and can be inhibited. Ensure proper storage and handling of the purified proteasome or cell lysates. |
| Incorrect Assay Conditions | Optimize assay buffer pH and temperature for optimal proteasome activity. Ensure the substrate concentration is appropriate (typically at or below the Km value for kinetic studies). |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Prepare a master mix of reagents where possible to minimize pipetting variations. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media to create a humidity barrier. |
| Fluctuations in Temperature | Ensure that all reagents and the microplate are at the same temperature before starting the assay. Use a temperature-controlled plate reader if available. |
| Cell-Based Assay Variability | Ensure consistent cell seeding density and cell health across all wells. Passage cells a consistent number of times before each experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Note: The IC50 values for this compound can vary significantly depending on the cell line, assay conditions (e.g., incubation time, cell density), and the specific assay method used. The following table provides a template for summarizing empirically determined IC50 values.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Cell Viability (MTT) | 48 | Determine Empirically | |
| Jurkat | T-cell Leukemia | Proteasome Activity | 24 | Determine Empirically | |
| PC-3 | Prostate Cancer | Cell Viability | 72 | Determine Empirically | |
| MCF-7 | Breast Cancer | Apoptosis Assay | 48 | Determine Empirically |
Experimental Protocols
Protocol 1: Cell-Free 20S Proteasome Inhibition Assay
This protocol describes the measurement of the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin), 10 mM stock in DMSO
-
This compound: 10 mM stock in DMSO
-
Positive Control Inhibitor: MG132, 10 mM stock in DMSO
-
Black, 96-well microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the fluorogenic substrate by diluting the stock to 100 µM in Assay Buffer. Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 90 µL Assay Buffer + 10 µL Substrate Working Solution
-
No Inhibitor Control: 80 µL Assay Buffer + 10 µL Purified 20S Proteasome (e.g., 2 nM final concentration) + 10 µL Substrate Working Solution
-
This compound Wells: 70 µL Assay Buffer + 10 µL this compound dilution + 10 µL Purified 20S Proteasome + 10 µL Substrate Working Solution
-
Positive Control Wells: 70 µL Assay Buffer + 10 µL MG132 dilution + 10 µL Purified 20S Proteasome + 10 µL Substrate Working Solution
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity at Ex/Em = 360/460 nm.
-
Data Analysis: Subtract the blank fluorescence from all wells. Calculate the percentage of inhibition for each this compound concentration relative to the "No Inhibitor Control". Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol measures the chymotrypsin-like proteasome activity in live cells.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound: 10 mM stock in DMSO
-
Proteasome Activity Assay Reagent (containing a cell-permeable fluorogenic substrate, e.g., from a commercial kit)
-
96-well, black-walled, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubation: Incubate the cells for the desired treatment time (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Addition: Prepare the proteasome activity assay reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Normalize the fluorescence signal to cell viability if necessary (e.g., by performing a parallel MTT or CellTiter-Glo assay). Calculate the percentage of proteasome activity relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.
Caption: Experimental workflow for a proteasome inhibition assay.
References
Addressing Poor Bioavailability of Belactosin A: A Technical Support Center for Researchers
Absence of Publicly Available In Vivo Pharmacokinetic Data for Belactosin A
Dear Researchers, Scientists, and Drug Development Professionals,
This technical support center aims to provide guidance on addressing the challenges related to the poor bioavailability of the proteasome inhibitor this compound in animal models. However, a comprehensive review of publicly available scientific literature and databases has revealed a critical gap in the existing research: there is no published in vivo pharmacokinetic data for this compound or its close analogs .
This means that key parameters such as oral bioavailability, plasma concentration-time profiles, clearance rates, volume of distribution, and half-life in animal models have not been reported. The absence of this foundational data makes it impossible to provide specific, evidence-based troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols as originally intended.
The scientific community has explored the synthesis and in vitro activity of this compound and its analogs. For instance, studies have investigated the impact of this compound and C on protein metabolism in isolated rat skeletal muscle, demonstrating their biological activity in a controlled, ex vivo environment. However, this does not translate to an understanding of how the compound behaves in a whole-organism setting.
Without in vivo pharmacokinetic data, any discussion of "poor bioavailability" remains anecdotal or theoretical. It is the quantitative measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) that allows for a definitive characterization of its bioavailability and the subsequent development of strategies for improvement.
Moving Forward: A Framework for Investigation
While we cannot provide a troubleshooting guide based on existing data, we can offer a logical framework and general methodologies for researchers who are in a position to conduct the foundational in vivo pharmacokinetic studies on this compound. The following sections outline the necessary experimental workflows and data presentation formats that would be required to build a comprehensive understanding of this compound's in vivo behavior.
Proposed Experimental Workflow for a Pilot Pharmacokinetic Study
To begin to address the knowledge gap surrounding this compound's bioavailability, a pilot in vivo pharmacokinetic study is the essential first step.
Caption: Workflow for a pilot in vivo pharmacokinetic study of this compound.
Hypothetical Data Tables for Future Research
Once in vivo studies are conducted, the data should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables illustrate how such data would be presented.
Table 1: Hypothetical Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| C₀ | ng/mL | Data not available |
| AUC₀₋t | ng·h/mL | Data not available |
| AUC₀₋inf | ng·h/mL | Data not available |
| t₁/₂ | h | Data not available |
| CL | L/h/kg | Data not available |
| Vd | L/kg | Data not available |
| MRT | h | Data not available |
| C₀: Initial plasma concentration; AUC₀₋t: Area under the curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the curve from time 0 to infinity; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution; MRT: Mean residence time. |
Table 2: Hypothetical Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC₀₋t | ng·h/mL | Data not available |
| AUC₀₋inf | ng·h/mL | Data not available |
| t₁/₂ | h | Data not available |
| F (%) | % | Data not available |
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F (%): Absolute oral bioavailability. |
General Troubleshooting for Poor Bioavailability (Applicable to Novel Compounds)
Should initial studies reveal poor bioavailability for this compound, the following troubleshooting guide outlines potential causes and strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for a compound like this compound?
A1: Based on the structure of this compound (a peptide-like molecule with a reactive β-lactone ring), potential causes for poor oral bioavailability could include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Membrane Permeability: The molecule may be too large or too polar to efficiently cross the intestinal epithelium.
-
Chemical Instability: The β-lactone ring is susceptible to hydrolysis, especially in the acidic environment of the stomach and in the presence of esterases in the gut and liver.
-
First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall could actively pump the compound back into the gut lumen.
Q2: What formulation strategies could be explored to improve the oral absorption of this compound?
A2: A variety of formulation strategies can be employed to enhance the bioavailability of poorly soluble and/or permeable drugs. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles could improve solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
Prodrug Approach: Modifying the structure of this compound to create a more soluble and/or permeable prodrug that is converted to the active compound in vivo.
-
Use of Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium.
Illustrative Signaling Pathway and Logical Relationships
The following diagrams illustrate the general principles of drug absorption and the decision-making process for addressing poor bioavailability.
Caption: Simplified pathway of oral drug absorption.
Caption: Decision tree for troubleshooting poor oral bioavailability.
We hope this framework provides a valuable starting point for researchers initiating in vivo studies on this compound. The generation and publication of such data will be a significant contribution to the field and will enable the development of more specific and effective strategies to harness the therapeutic potential of this compound. We encourage the scientific community to address this knowledge gap and will update this resource as new data becomes available.
minimizing degradation of Belactosin A during experimental procedures
Welcome to the technical support center for Belactosin A. This resource provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of this compound's instability is the chemical and enzymatic hydrolysis of its strained β-lactone ring.[1] This four-membered ring is susceptible to cleavage under various conditions, leading to the inactivation of the compound.
Q2: What are the general recommendations for storing this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a lyophilized powder at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption.
-
In Solution: If solution storage is necessary, prepare aliquots in a suitable solvent (see Q3) to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Solutions should ideally be used fresh.
Q3: What is the recommended solvent for reconstituting this compound?
Q4: How does pH affect the stability of this compound?
A4: The β-lactone ring of this compound is susceptible to hydrolysis under acidic, neutral, and basic conditions. It is advisable to maintain solutions at a neutral pH (around 7.0-7.4) and for the shortest duration possible during experiments.
Q5: Can this compound degrade upon exposure to light?
A5: While specific photostability data for this compound is limited, it is a general best practice to protect all reagents, especially those with reactive functional groups, from prolonged exposure to light. Store solutions in amber vials or cover them with aluminum foil.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Loss of this compound Activity in a Cell-Based Assay
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
Minimize Incubation Time: Design experiments to use the shortest effective incubation time.
-
Control for Degradation: Include a "time-zero" control where the activity of a freshly prepared this compound solution is compared to one that has been incubated in media for the duration of the experiment.
-
pH of Media: Ensure the pH of the cell culture medium is stable and within the optimal range for your cells, as significant shifts in pH can accelerate hydrolysis.
-
Issue 2: Inconsistent Results in Proteasome Inhibition Assays
-
Possible Cause 1: Variable degradation of this compound between experiments.
-
Troubleshooting Steps:
-
Standardize Preparation: Strictly adhere to a standardized protocol for preparing and handling this compound solutions.
-
Use Internal Controls: Include a known stable proteasome inhibitor (e.g., MG132) as a positive control in parallel experiments to ensure the assay itself is performing correctly.
-
-
Possible Cause 2: Off-target effects or cellular toxicity at high concentrations.[2]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration that inhibits the proteasome without causing significant cytotoxicity.[2]
-
Cell Viability Assay: Concurrently run a cell viability assay (e.g., MTT or Trypan Blue exclusion) to monitor the health of the cells at the concentrations of this compound being tested.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the general stability of β-lactones under various conditions, which is indicative of this compound's potential degradation profile.
| Condition | Effect on β-Lactone Ring Stability | Recommendation for this compound Handling |
| Acidic pH | Increased rate of hydrolysis | Avoid acidic buffers; maintain neutral pH. |
| Neutral pH | Moderate rate of hydrolysis | Use freshly prepared solutions and minimize experiment duration. |
| Alkaline pH | Increased rate of hydrolysis | Avoid basic buffers; maintain neutral pH. |
| Elevated Temperature | Accelerates degradation | Store stock solutions at -80°C; perform experiments at the required physiological temperature for the shortest time necessary. |
| Freeze-Thaw Cycles | Can lead to degradation of peptides in solution | Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Enzymatic Activity | Potential for enzymatic hydrolysis by cellular esterases/proteases | Be aware of potential enzymatic degradation in cell lysates or serum-containing media. |
Experimental Protocols
Protocol: Cell-Based Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted for use with this compound, with special considerations for its potential instability.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Positive control (e.g., MG132)
-
Vehicle control (e.g., DMSO)
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay kit (or similar)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation (Perform Immediately Before Use):
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Prepare positive and vehicle control solutions in the same manner.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound, positive control, or vehicle control to the respective wells.
-
Incubate for the desired treatment time (it is recommended to start with a shorter time course, e.g., 1-4 hours, due to potential degradation).
-
-
Assay Reagent Preparation and Addition:
-
During the last 10-15 minutes of the cell treatment, prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
-
Lysis and Signal Generation:
-
Remove the plate from the incubator.
-
Add a volume of the prepared Proteasome-Glo™ reagent equal to the volume of medium in each well.
-
Mix on a plate shaker at a low speed for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percent inhibition of proteasome activity.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a cell-based proteasome assay with this compound.
References
Technical Support Center: Optimization of Belactosin A Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Belactosin A to induce apoptosis. The information is designed to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce apoptosis?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for apoptosis induction in your specific cell line. A typical starting range for many proteasome inhibitors is between 10 nM and 1 µM.
Q2: What is the recommended treatment duration for this compound to observe significant apoptosis?
The time required to observe significant apoptosis following this compound treatment varies among different cell types. Generally, early signs of apoptosis, such as phosphatidylserine (B164497) externalization, can be detected within 6-12 hours. More pronounced apoptosis, including caspase activation and DNA fragmentation, is often observed between 24 and 72 hours. A time-course experiment is essential to determine the optimal endpoint for your study.
Q3: How can I confirm that the cell death I am observing is apoptosis and not necrosis?
It is crucial to distinguish between apoptosis and necrosis. This can be achieved by using a combination of assays. Annexin V/Propidium Iodide (PI) staining is a common method where early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells stain positive for both. Morphological assessment for characteristics like cell shrinkage, membrane blebbing, and chromatin condensation can also help confirm apoptosis.
Q4: I am not observing any apoptosis after this compound treatment. What could be the issue?
Several factors could contribute to a lack of apoptotic response:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response curve to identify an effective concentration.
-
Insufficient Treatment Duration: The incubation time may be too short. Extend the treatment duration in a time-course experiment.
-
Cell Line Resistance: Some cell lines may be inherently resistant to proteasome inhibitor-induced apoptosis. This could be due to high levels of anti-apoptotic proteins (e.g., Bcl-2) or mutations in the apoptotic signaling pathway.
-
Drug Inactivity: Ensure the this compound is properly stored and has not degraded.
Q5: The observed apoptotic rate is lower than expected. How can I enhance the apoptotic response?
To enhance the apoptotic effect of this compound, consider the following:
-
Combination Therapy: Co-treatment with other agents that target different pathways can synergistically increase apoptosis. For example, combining this compound with a TRAIL (TNF-related apoptosis-inducing ligand) receptor agonist or a Bcl-2 family inhibitor.
-
Sensitization: Pre-treating cells with a low dose of a sensitizing agent before adding this compound might lower the threshold for apoptosis induction.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High background in apoptosis assays | Reagent issues (e.g., expired or improperly stored). | Use fresh reagents and follow the manufacturer's protocols carefully. Include proper controls (untreated, vehicle-treated). |
| Cell handling (e.g., excessive centrifugation or vortexing). | Handle cells gently to avoid mechanical damage that can lead to necrosis. | |
| Inconsistent results between experiments | Variation in cell confluence or passage number. | Maintain consistent cell culture conditions, including seeding density and passage number. |
| Fluctuation in this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | |
| Cell detachment without clear signs of apoptosis | High concentration of this compound causing rapid necrosis. | Perform a dose-response experiment to find a concentration that induces apoptosis with minimal necrosis. |
| Anoikis (detachment-induced apoptosis). | Ensure culture vessels are properly coated if using adherent cells that require specific substrates. |
Data Presentation
The following tables are examples of how to structure quantitative data from this compound treatment experiments.
Table 1: Dose-Response of this compound on Apoptosis Induction in K562 Cells at 48 hours
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 5.2 ± 0.8 | 3.1 ± 0.5 |
| 10 | 15.6 ± 1.2 | 5.4 ± 0.7 |
| 50 | 30.1 ± 2.5 | 10.2 ± 1.1 |
| 100 | 45.8 ± 3.1 | 18.5 ± 1.9 |
| 500 | 35.2 ± 2.8 | 40.7 ± 3.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course of Apoptosis Induction with 100 nM this compound in K562 Cells
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 5.1 ± 0.7 | 3.3 ± 0.6 |
| 12 | 20.3 ± 1.9 | 6.8 ± 0.9 |
| 24 | 38.5 ± 2.7 | 12.4 ± 1.3 |
| 48 | 45.8 ± 3.1 | 18.5 ± 1.9 |
| 72 | 30.1 ± 2.4 | 35.6 ± 2.8 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound for the indicated durations. Include vehicle-treated and untreated controls.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution. Combine with the collected medium and centrifuge.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Protocol 2: Western Blot Analysis of Caspase-3 Activation
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Validation & Comparative
Validating the Proteasome as the Primary Target of Belactosin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Belactosin A's performance against other well-established proteasome inhibitors, supported by experimental data. We delve into the methodologies for key experiments that validate the proteasome as the primary target of this natural product and its derivatives.
Performance Comparison of Proteasome Inhibitors
The efficacy of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values for this compound and other notable proteasome inhibitors against the chymotrypsin-like activity of the 20S proteasome, the primary catalytic activity targeted by these drugs.
| Compound | Proteasome Type | IC50 (nM) | Reference |
| This compound | Human constitutive (cCP) & immunoproteasome (iCP) | > 1000 | [1] |
| This compound derivative (cis-isomer 3e) | Human constitutive (cCP) & immunoproteasome (iCP) | 5.7 | [1] |
| Bortezomib | MM1S WT cells | 15.2 | [2] |
| Carfilzomib (B1684676) | MM1S WT cells | 8.3 | [2] |
| Carfilzomib | Myocyte lysate | 22 ± 6 | [3] |
| Bortezomib | Myocyte lysate | 4.5 ± 0.4 | [3] |
| D395 (Carfilzomib analog) | RPMI-8226 cells | 23.4 | [4] |
| Carfilzomib | RPMI-8226 cells | 25.8 | [4] |
Mechanism of Action: Covalent Inhibition of the Proteasome
This compound and its derivatives exert their inhibitory effect through a covalent modification of the proteasome's active sites. The key to this mechanism is the β-lactone ring within the inhibitor's structure. This ring is susceptible to nucleophilic attack by the hydroxyl group of the N-terminal threonine residue (Thr1) located in the active site of the proteasome's β-subunits, particularly the β5 subunit responsible for chymotrypsin-like activity. This reaction forms a stable ester bond, effectively and irreversibly blocking the catalytic activity of the proteasome.[5][6]
The following diagram illustrates the proposed three-step mechanism of covalent inhibition of the β5-subunit of the 20S proteasome by a Belactosin C derivative.
Caption: Covalent inhibition of the proteasome by a Belactosin derivative.
Cellular Consequences of Proteasome Inhibition
By blocking the proteasome, this compound disrupts the degradation of numerous cellular proteins, leading to a cascade of downstream effects that ultimately culminate in cell cycle arrest and apoptosis (programmed cell death). A key signaling pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
In normal cellular function, the proteasome degrades IκBα, an inhibitor of NF-κB. This degradation allows NF-κB to translocate to the nucleus and activate the transcription of genes that promote cell survival and proliferation. Proteasome inhibition by agents like this compound prevents IκBα degradation.[7][8] This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB and prevents its nuclear translocation. The subsequent downregulation of anti-apoptotic genes sensitizes the cell to apoptotic signals.[7]
Furthermore, proteasome inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, such as p21 and p27, which are normally degraded by the proteasome.[7][9] This accumulation contributes to the arrest of the cell cycle and the activation of apoptotic pathways.
The following diagram illustrates the signaling pathway affected by proteasome inhibition.
Caption: Proteasome inhibition by this compound leads to apoptosis.
Experimental Protocols
Validating the proteasome as the primary target of this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro 20S Proteasome Activity Assay
This assay directly measures the inhibitory effect of this compound on the catalytic activity of purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
This compound and other inhibitors (e.g., Bortezomib, Carfilzomib) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitors at various concentrations to the respective wells. Include a DMSO-only control.
-
Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes).
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of proteasome inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proteasome Inhibition Assay
This assay assesses the ability of this compound to inhibit proteasome activity within intact cells.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line MM.1S)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Proteasome-Glo™ Cell-Based Assay Kit (or similar)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and other inhibitors for a specific duration (e.g., 1 hour). Include a vehicle control (DMSO).
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This reagent contains a luminogenic proteasome substrate.
-
Add the Proteasome-Glo™ reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for cell lysis and the proteasome-mediated cleavage of the substrate, which generates a luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percentage of proteasome inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 value as described in the in vitro assay.
Western Blot Analysis for NF-κB Pathway Components
This experiment visualizes the accumulation of IκBα, a direct consequence of proteasome inhibition.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against IκBα, p-IκBα, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against IκBα or p-IκBα.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Analyze the band intensities to determine the relative levels of IκBα and p-IκBα in treated versus untreated cells. An increase in the IκBα band intensity with increasing concentrations of this compound indicates proteasome inhibition.
References
- 1. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 2. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor activity of a novel proteasome inhibitor D395 against multiple myeloma and its lower cardiotoxicity compared with carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 26S proteasome inhibition induces apoptosis and limits growth of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Proteasome Inhibition: Belactosin A vs. Lactacystin
Guide Overview: This document provides a detailed comparison of two influential natural product proteasome inhibitors, Belactosin A and Lactacystin (B1674225). Both compounds are instrumental in the study of the ubiquitin-proteasome system (UPS) and have served as foundational molecules in the development of therapeutic agents. This guide will delve into their mechanisms of action, inhibitory profiles, cellular effects, and the experimental protocols used to evaluate them, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their distinct properties.
Introduction to Proteasome Inhibition
The 26S proteasome is a critical multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1][2] This process is central to the regulation of numerous cellular functions, including cell cycle progression, signal transduction, apoptosis, and inflammatory responses.[2][3] The proteasome's catalytic activity is primarily attributed to three β-subunits within its 20S core particle: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like), named for their substrate preferences.[2]
Given its central role in cellular homeostasis, the proteasome is a key target for therapeutic intervention, particularly in oncology.[1] Natural products have been a vital source of proteasome inhibitors. Among these, this compound and Lactacystin are notable for their unique β-lactone "warheads," which confer their inhibitory activity.
Mechanism of Action
Both this compound and Lactacystin are irreversible inhibitors that covalently modify the active sites of the proteasome's catalytic subunits. Their shared feature is a β-lactone ring, a strained four-membered ring that acts as an electrophile.
Lactacystin: Discovered as a metabolite from Streptomyces, Lactacystin itself is a prodrug. In aqueous solutions or within the cell, it is converted to its active form, clasto-Lactacystin β-lactone (also known as omuralide).[4][5][6][7] This β-lactone then serves as the active inhibitor. The hydroxyl group of the N-terminal threonine residue (Thr1) in the proteasome's catalytic β-subunits performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring. This attack opens the ring and forms a stable ester bond, effectively acylating and inactivating the enzyme.[4][7][8] Studies have shown that Lactacystin and its active form can modify all catalytic β-subunits.[9][10]
This compound: This natural product, also of Streptomyces origin, functions through a similar mechanism involving its β-lactone warhead covalently binding to the active site threonine.[11][12][13] A distinguishing feature of this compound and its analogues is their ability to bind to both the non-primed (S1) pocket and the primed substrate-binding channel of the proteasome.[11] While the natural form of this compound has a relatively high IC50 value, synthetic derivatives have been developed with exceptionally high potency, primarily blocking the chymotrypsin-like (β5) active site.[11]
Comparative Inhibition Profile and Specificity
While both inhibitors target the proteasome, their specificity and potency against the different catalytic subunits vary. Lactacystin is considered a broad inhibitor, while this compound and its derivatives are more selective for the chymotrypsin-like activity.
| Inhibitor | Target Subunit(s) | IC50 Value | Type of Inhibition | Key Characteristics |
| Lactacystin | β1, β2, and β5 | ~4.8 µM (20S proteasome)[14] | Irreversible, Covalent | Broadly inhibits all three catalytic activities, though at different rates.[9][10] Highly specific for the proteasome over other proteases.[4][5] |
| This compound | Primarily β5 | > 1 µM (Natural form)[11] | Irreversible, Covalent | Natural form has modest potency. Serves as a scaffold for highly potent and selective β5 inhibitors.[11] |
| This compound Derivative (Compound 3e) | Primarily β5 | 5.7 nM[11] | Reversible, Covalent | A synthetic cis-cyclopropane derivative demonstrating high potency against both constitutive and immunoproteasomes.[11] |
Downstream Cellular Effects & Signaling Pathways
Inhibition of the proteasome disrupts cellular protein homeostasis, triggering several key downstream events that collectively contribute to cytotoxicity in proliferating cells.
-
NF-κB Pathway Inhibition: A critical pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. Its degradation allows NF-κB to translocate to the nucleus and activate pro-survival genes.[1][16] Both Lactacystin and this compound block IκB degradation, thereby inhibiting NF-κB activation.[8][15]
-
Cell Cycle Arrest & Apoptosis: The degradation of cell cycle regulatory proteins, such as cyclins, is essential for orderly progression through the cell cycle.[17] Proteasome inhibitors cause the accumulation of these proteins, leading to cell cycle arrest.[14][18] Furthermore, the accumulation of pro-apoptotic factors and the induction of endoplasmic reticulum (ER) stress from unfolded proteins contribute to the initiation of programmed cell death (apoptosis).[1][14]
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like (β5) activity of the proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S Proteasome
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2)[19]
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
This compound or Lactacystin (and vehicle control, e.g., DMSO)
-
96-well, opaque microplate
-
Fluorescence microplate reader (Ex/Em ~350/440 nm)[20]
Procedure:
-
Prepare serial dilutions of this compound and Lactacystin in assay buffer.
-
In a 96-well plate, add a fixed amount of purified 20S proteasome to each well.
-
Add the different concentrations of inhibitors (or vehicle control) to the wells. Include wells with assay buffer only as a blank.
-
Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells to a final concentration of ~100 µM.[19]
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.[20]
-
Calculate the rate of AMC release (proportional to proteasome activity). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of the inhibitors on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound or Lactacystin
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Lactacystin in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the IC50 for cytotoxicity.
Conclusion
This compound and Lactacystin are both potent, covalently-acting proteasome inhibitors derived from natural sources. They have been invaluable tools for dissecting the roles of the ubiquitin-proteasome system.
-
Lactacystin acts as a broad-spectrum inhibitor, affecting all three major catalytic activities of the proteasome. Its high specificity for the proteasome over other cellular proteases makes it a reliable and widely used research tool for inducing general proteasome shutdown.[4][5]
-
This compound , in its natural form, is less potent but has provided the chemical scaffold for developing a new generation of highly potent and selective inhibitors.[11][21] These derivatives often show exquisite selectivity for the chymotrypsin-like (β5) subunit, allowing for more targeted studies of this specific catalytic activity and providing a different therapeutic and research profile compared to the broader inhibition of Lactacystin.
The choice between these two inhibitors depends on the experimental goal: Lactacystin is ideal for applications requiring robust, general inhibition of the proteasome, while this compound and its derivatives are superior for investigating the specific consequences of inhibiting the chymotrypsin-like activity and for developing next-generation selective therapeutics.
References
- 1. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactacystin, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors [labome.com]
- 6. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of lactacystin as a proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactacystin | Proteasome | Tocris Bioscience [tocris.com]
- 9. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ahajournals.org [ahajournals.org]
- 18. The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. Structurally novel highly potent proteasome inhibitors created by the structure-based hybridization of nonpeptidic belactosin derivatives and peptide boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Off-Target Activity of Belactosin A in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the off-target activity of Belactosin A, a natural product proteasome inhibitor. Given the limited public data on its specific off-target profile, this document compares its known characteristics with those of the well-documented proteasome inhibitors Bortezomib (B1684674) and Carfilzomib (B1684676), offering a roadmap for comprehensive evaluation in human cell lines.
Introduction to this compound and the Importance of Off-Target Profiling
This compound is a natural product featuring a unique β-lactone structure that acts as a proteasome inhibitor.[1][2] Its primary mechanism involves the inhibition of the chymotrypsin-like (β5) activity of the 20S proteasome, a critical pathway for protein degradation in eukaryotic cells.[3][4] While the on-target effects of proteasome inhibitors are therapeutically valuable, particularly in oncology, their off-target activities can lead to unexpected toxicities and adverse clinical events.[5][6][7]
The assessment of off-target interactions is a critical step in drug development.[8] For instance, the peripheral neuropathy associated with Bortezomib is thought to be linked to its inhibition of nonproteasomal targets, whereas Carfilzomib's cardiotoxicity may be due to off-target effects on the autophagy pathway.[5][9] Therefore, a thorough and systematic evaluation of this compound's off-target profile is essential to predict its potential liabilities and ensure a favorable therapeutic window.
Comparative Analysis of Proteasome Inhibitors
To contextualize the assessment of this compound, it is useful to compare it with established proteasome inhibitors. Bortezomib (a peptide boronate) and Carfilzomib (a peptide epoxyketone) are both widely used clinically and have been subject to extensive off-target profiling.[10][11] this compound belongs to the β-lactone class of inhibitors.[2]
| Feature | This compound | Bortezomib | Carfilzomib |
| Inhibitor Class | β-Lactone Dipeptide[12] | Peptide Boronate[10] | Peptide Epoxyketone[10] |
| Primary Target | Chymotrypsin-like (β5) subunit of the 20S Proteasome[3] | Chymotrypsin-like (β5) and Caspase-like (β1) subunits[4][11] | Chymotrypsin-like (β5) subunit of the 20S Proteasome[10][11] |
| Binding Mode | Reversible, covalent[3][13] | Reversible[10][13] | Irreversible, covalent[10][13] |
| Known Off-Targets | Data not widely available | Serine Proteases: Cathepsin G, Cathepsin A, Chymase, HtrA2/Omi (conflicting reports)[5][14][15] | Autophagy Pathway Proteins: Potential modulation of AMPKα and PP2A activity[9] |
| Associated Toxicities | To be determined | Peripheral Neuropathy[5][14] | Cardiotoxicity[9] |
Experimental Workflow for Off-Target Profiling
A multi-pronged approach combining computational prediction and experimental validation is recommended for a robust assessment of off-target activities.[16][17] The following workflow outlines a systematic strategy for identifying and validating potential off-targets of this compound in human cell lines.
Caption: A three-phase workflow for the systematic identification and validation of drug off-targets.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for two key experimental techniques mentioned in the workflow.
This method uses chemical probes to map the active sites of entire enzyme families directly in complex proteomes, allowing for the identification of inhibitor targets.[18][19]
-
Cell Culture and Lysate Preparation:
-
Culture a human cell line (e.g., HeLa, HEK293T) to ~80% confluency.
-
Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., Tris-HCl, pH 7.4 with 0.1% Triton X-100 and protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Competitive Inhibition:
-
Aliquot the proteome lysate (e.g., 50 µg of protein per sample).
-
Pre-incubate the lysates with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO) for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each sample at a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature to allow the probe to covalently label the active sites of enzymes not blocked by this compound.
-
-
Analysis by SDS-PAGE:
-
Quench the labeling reaction by adding 2x Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the this compound-treated samples compared to the control indicates a potential off-target.
-
-
Identification by Mass Spectrometry (for advanced analysis):
-
Perform "in-gel digestion" of the protein bands of interest.
-
Analyze the resulting peptides by LC-MS/MS to identify the protein.
-
CETSA assesses target engagement in intact cells or lysates by measuring changes in the thermal stability of proteins upon ligand binding.
-
Cell Treatment:
-
Seed human cells in culture plates and grow to desired confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., from 40°C to 65°C in 2-3°C increments) for 3 minutes using a PCR thermocycler.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, stabilized proteins.
-
-
Protein Quantification and Analysis:
-
Analyze the soluble protein fractions by Western blot using antibodies against suspected off-target proteins (identified from ABPP or other screens).
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding and stabilization of the target protein.
-
Potential Impact on Signaling Pathways
Off-target binding can have significant consequences for cellular signaling. For example, Bortezomib's reported inhibition of serine proteases could interfere with pathways regulating apoptosis and cell stress.[5] If this compound were found to inhibit a specific kinase or protease, it would be crucial to map its downstream effects. The diagram below illustrates a hypothetical pathway where an off-target kinase inhibition event disrupts a signaling cascade.
Caption: Hypothetical signaling pathway disruption by off-target kinase inhibition.
Conclusion
While this compound holds promise as a proteasome inhibitor, a comprehensive understanding of its selectivity is paramount for its development as a therapeutic agent. By employing a systematic workflow that includes proteome-wide screening and biophysical validation, researchers can build a detailed off-target profile. Comparing these findings against the known profiles of Bortezomib and Carfilzomib will provide critical insights into this compound's potential safety and efficacy, ultimately guiding its path toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 3. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel antitumor antibiotic acting on cyclin/CDK mediated cell cycle regulation, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proteasome inhibitors bortezomib and carfilzomib used for the treatment of multiple myeloma do not inhibit the serine protease HtrA2/Omi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteasome inhibitors bortezomib and carfilzomib used for the treatment of multiple myeloma do not inhibit the serine protease HtrA2/Omi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
- 18. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Belactosin A and its Unnatural cis-Cyclopropane Isomer as Proteasome Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental validation of Belactosin A and its synthetic cis-cyclopropane isomer.
This guide provides a comprehensive comparison of the naturally occurring proteasome inhibitor, this compound (trans-cyclopropane isomer), and its synthetically derived unnatural cis-cyclopropane isomer. The data presented herein, supported by experimental protocols and visual diagrams, demonstrates the superior potency of the cis-isomer in inhibiting the proteasome, a key target in cancer therapy.
Data Presentation: Comparative Biological Activity
The unnatural cis-cyclopropane isomer of this compound exhibits significantly greater potency as a proteasome inhibitor compared to the natural trans-isomer, this compound. Structure-activity relationship studies have shown that derivatives of the cis-isomer can achieve inhibitory concentrations in the nanomolar range, a substantial improvement over the micromolar activity of this compound.
| Compound | Stereochemistry | Target | IC50 Value | Reference |
| This compound | trans-cyclopropane | Proteasome (Core Particle) | > 1 µM | [1] |
| This compound Derivative (3e) | cis-cyclopropane | Constitutive Proteasome (cCP) and Immunoproteasome (iCP) | 5.7 nM | [1] |
Table 1: Comparative IC50 Values for this compound and a Derivative of its cis-Cyclopropane Isomer. The data clearly indicates the enhanced inhibitory activity of the cis-cyclopropane scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound and its cis-Cyclopropane Isomer
The synthesis of this compound and its isomers involves complex organic chemistry procedures. A general approach involves the synthesis of the key cyclopropane (B1198618) amino acid core, followed by peptide couplings to assemble the final tripeptidic molecule. The stereochemistry of the cyclopropane ring (cis or trans) is controlled during the synthesis of the cyclopropane amino acid equivalent. For detailed synthetic procedures, researchers are encouraged to consult specialized chemical literature.
Proteasome Inhibition Assay (Chymotrypsin-Like Activity)
This assay quantifies the inhibitory effect of the compounds on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
This compound and its cis-cyclopropane isomer (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and its cis-cyclopropane isomer) in Assay Buffer.
-
In the wells of the 96-well plate, add 50 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of purified 20S proteasome (final concentration ~0.5 nM) to each well, except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC substrate (final concentration ~10 µM) to all wells.
-
Immediately measure the fluorescence intensity kinetically at 37°C for 30-60 minutes using a fluorometric plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
This compound and its cis-cyclopropane isomer (dissolved in DMSO)
-
96-well clear microplate
-
Spectrophotometric plate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and its cis-cyclopropane isomer for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a spectrophotometric plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization
The following diagrams illustrate the key biological pathway and a typical experimental workflow for the comparative study of these proteasome inhibitors.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
References
Comparative Guide to the Anti-Proliferative Effects of Belactosin A and its Alternatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Belactosin A, a natural product with proteasome-inhibiting properties, against other agents in various cancer models. The data presented herein is intended to inform research and development efforts in oncology.
Executive Summary
This compound, a metabolite produced by Streptomyces species, demonstrates anti-proliferative activity by inhibiting the proteasome, a key cellular machine responsible for protein degradation. While this compound itself exhibits a relatively high half-maximal inhibitory concentration (IC50), its synthetic derivatives show significantly enhanced potency. This guide compares the efficacy of this compound and its analogs with the established proteasome inhibitor, Bortezomib (B1684674), across different cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the disruption of cellular protein homeostasis.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of this compound, its derivatives, and Bortezomib have been evaluated in various cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Type | Cell Line | IC50 Value | Citation |
| This compound | - | - | > 1 µM | [1] |
| This compound Derivative (cis-cyclopropane) | - | - | 5.7 nM (proteasome inhibition) | [1] |
| Bortezomib | Multiple Myeloma | RPMI-8226 | 15.9 nM | [2] |
| Multiple Myeloma | U-266 | 7.1 nM | [2] | |
| Multiple Myeloma | Various | <50 nM | [3] | |
| Breast Cancer | MCF-7 | 50 nM | [3] | |
| Feline Injection Site Sarcoma | Ela-1 | 17.46 nM | [4] | |
| Feline Injection Site Sarcoma | Hamilton | 19.48 nM | [4] | |
| Feline Injection Site Sarcoma | Kaiser | 21.38 nM | [4] | |
| Melanoma | B16F10 | 2.46 nM | [5] |
Mechanism of Action: Signaling Pathways
The anti-proliferative effects of this compound and Bortezomib are primarily attributed to their inhibition of the chymotrypsin-like activity of the 26S proteasome.[1][6] This inhibition leads to the accumulation of ubiquitinated proteins, triggering cellular stress and activating downstream signaling pathways that culminate in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Proteasome inhibition disrupts the degradation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors. This leads to an arrest in the cell cycle, preventing cancer cell proliferation. For instance, Bortezomib has been shown to induce a G2-M phase cell cycle arrest.[6] this compound has also been noted to affect cyclin/CDK mediated cell cycle regulation.[7]
Induction of Apoptosis
The accumulation of misfolded and regulatory proteins due to proteasome inhibition activates the unfolded protein response (UPR) and stress-related pathways, ultimately leading to programmed cell death (apoptosis). Key events include the stabilization of pro-apoptotic proteins (e.g., p53, Bax) and the activation of caspases, the executioners of apoptosis.[8][9] Bortezomib-induced apoptosis is associated with the suppression of the NF-κB signaling pathway, which is critical for cell survival.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound, its derivatives, or Bortezomib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of anti-proliferative agents that target the proteasome. While natural this compound has modest activity, its synthetic analogs demonstrate significantly improved potency, comparable to the clinically approved proteasome inhibitor Bortezomib. The primary mechanism of action for these compounds is the induction of cell cycle arrest and apoptosis through the disruption of protein homeostasis. Further investigation into the in vivo efficacy and safety profiles of potent this compound derivatives is warranted to assess their full therapeutic potential in oncology.
References
- 1. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 2. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 3. rndsystems.com [rndsystems.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Combined effects of the proteasome inhibitor bortezomib and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel antitumor antibiotic acting on cyclin/CDK mediated cell cycle regulation, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
Belactosin A: A Comparative Guide to its Cross-Reactivity with Cellular Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Belactosin A, a natural product proteasome inhibitor, with other cellular proteases. This compound and its derivatives are of significant interest in drug development due to their potent inhibitory effects on the proteasome, a key regulator of cellular protein homeostasis. Understanding the selectivity of these compounds is crucial for predicting their therapeutic efficacy and potential off-target effects.
Executive Summary
This compound is a natural product that shows potent inhibitory activity against the proteasome. While this compound itself has a moderate potency, its synthetic analogs have been developed to exhibit significantly increased inhibitory effects, with IC50 values in the nanomolar range for the chymotrypsin-like (CT-L) activity of the proteasome. Current research indicates a high degree of selectivity of this compound and its derivatives for the proteasome, with limited evidence of significant cross-reactivity with other major classes of cellular proteases such as caspases, calpains, and cathepsins. This contrasts with other well-known proteasome inhibitors like Bortezomib and MG132, which have demonstrated off-target inhibitory effects on other proteases.
Comparative Analysis of Inhibitor Specificity
The following tables summarize the available quantitative data on the inhibitory potency (IC50 values) of this compound and other representative protease inhibitors against various cellular proteases.
Table 1: Inhibitory Activity of this compound and its Analogs against the Proteasome
| Compound | Protease Target | IC50 Value | Reference |
| This compound | 20S Proteasome (CT-L activity) | > 1 µM | [1] |
| Unnatural cis-cyclopropane derivative of this compound (Compound 3e) | Human constitutive proteasome (cCP) (CT-L activity) | 5.7 nM | [1] |
| Unnatural cis-cyclopropane derivative of this compound (Compound 3e) | Human immunoproteasome (iCP) (CT-L activity) | 5.7 nM | [1] |
Table 2: Cross-Reactivity Profile of Various Protease Inhibitors
| Inhibitor | Protease Class | Specific Protease | IC50 Value | Reference |
| This compound | Proteasome | 20S Proteasome (CT-L) | > 1 µM | [1] |
| Caspases | Not Reported | - | - | |
| Calpains | Not Reported | - | - | |
| Cathepsins | Not Reported | - | - | |
| Bortezomib | Proteasome | 20S Proteasome (CT-L) | ~7 nM | [2][3] |
| Cathepsin G | Cathepsin G | ~50% inhibition in vivo | [4] | |
| HtrA2/Omi | HtrA2/Omi | Inhibition observed | [4] | |
| MG132 | Proteasome | 26S Proteasome | Potent inhibitor | [5][6] |
| Calpains | Calpain | 1.2 µM | [7] | |
| Cathepsins | Lysosomal cysteine proteases | Inhibition observed | [8] | |
| Leupeptin | Serine/Cysteine Proteases | Trypsin, Plasmin, Cathepsin B, Calpain | Broad inhibition | |
| Z-VAD-FMK | Caspases | Pan-caspase | Broad inhibition |
Note: The lack of reported IC50 values for this compound against non-proteasomal proteases in the literature suggests a high degree of selectivity, though comprehensive screening data is limited.
Experimental Protocols
Determination of Protease Inhibitory Activity using a Fluorogenic Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protease using a fluorogenic substrate.
Materials:
-
Purified protease of interest
-
Fluorogenic peptide substrate specific for the protease
-
Test inhibitor (e.g., this compound)
-
Assay buffer (specific to the protease)
-
96-well black microplate
-
Fluorescence microplate reader
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare Reagents:
-
Dissolve the test inhibitor in DMSO to create a stock solution.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a solution of the purified protease in assay buffer to the desired working concentration.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the serially diluted inhibitor solutions to triplicate wells.
-
Include control wells:
-
No-inhibitor control: Contains enzyme and substrate but no inhibitor (represents 100% activity).
-
No-enzyme control: Contains substrate and the highest concentration of inhibitor but no enzyme (to measure background fluorescence).
-
-
-
Enzyme Incubation:
-
Add the protease solution to all wells except the no-enzyme controls.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at regular intervals over a specific period.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme controls) from all readings.
-
Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[9][10]
-
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is the major pathway for selective protein degradation in eukaryotic cells. This compound targets the 20S proteasome, the catalytic core of this pathway.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caspase-Mediated Apoptosis Pathway
Caspases are a family of proteases that play a central role in the execution of apoptosis (programmed cell death).
Caption: Simplified overview of the extrinsic and intrinsic pathways of apoptosis mediated by caspases.[11][12][13][14][15]
Calpain Signaling Pathway
Calpains are calcium-activated neutral proteases involved in various cellular processes, including signal transduction and cytoskeletal remodeling.
Caption: A simplified diagram of the activation and function of the calpain signaling pathway.[16][17][18][19][20]
Cathepsin Lysosomal Pathway
Cathepsins are proteases that are primarily active within the acidic environment of lysosomes and are involved in protein degradation and antigen presentation.
Caption: The activation of cathepsins within the lysosome and their role in protein degradation.[21][22][23]
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of an inhibitor.
Caption: A streamlined workflow for determining the IC50 value of a protease inhibitor.
References
- 1. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Bortezomib in cancer therapy: Mechanisms, side effects, and future proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. invivogen.com [invivogen.com]
- 6. MG132 - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Spatial localization of cathepsins: Implications in immune activation and resolution during infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Proteasome Inhibitory Profiles of Belactosin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory profiles of Belactosin A, B, and C, a family of natural products known for their ability to inhibit the proteasome, a key cellular machinery for protein degradation. Understanding the nuanced differences in their inhibitory activities is crucial for the development of novel therapeutics targeting the ubiquitin-proteasome system.
Introduction to Belactosins
Belactosins are a group of β-lactone-containing molecules isolated from Streptomyces species.[1] Their potent inhibitory effect on the proteasome has made them valuable tools in cell biology research and promising lead compounds in drug discovery, particularly in the context of cancer therapy. The core structure of Belactosins features a β-lactone ring, which is essential for their mechanism of action, involving the covalent modification of the active site threonine residue of the 20S proteasome.[2]
Quantitative Inhibitory Profiles
The inhibitory potency of this compound, B, and C against the 20S proteasome is a critical parameter for their comparative evaluation. While comprehensive, directly comparable data for all three compounds from a single study is limited, the following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note the variability in reported IC50 values for this compound, which may be attributed to different experimental conditions and assay systems.
| Compound | Target | IC50 (nM) | Reference |
| This compound | 20S Proteasome | 304 ± 153 | [2] |
| 20S Proteasome | > 1000 | [3][4] | |
| Belactosin B | 20S Proteasome | Data not available | |
| Belactosin C | 20S Proteasome | Data on derivatives suggest high potency (nM range), but specific IC50 for the natural product is not readily available. | [5] |
Note: The significant discrepancy in the reported IC50 values for this compound highlights the importance of standardized experimental protocols for accurate comparison. The lack of readily available data for Belactosin B underscores the need for further investigation into its inhibitory profile. While specific IC50 values for Belactosin C are not detailed in the reviewed literature, studies on its derivatives indicate that the Belactosin C scaffold can be modified to achieve potent, nanomolar-level inhibition of the proteasome.[5]
Mechanism of Action: The Ubiquitin-Proteasome Pathway
Belactosins exert their effects by targeting the 20S proteasome, the catalytic core of the 26S proteasome complex. The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle control, signal transduction, and apoptosis.
Experimental Protocols
To determine the inhibitory profiles of compounds like Belactosins, a 20S proteasome activity assay is commonly employed. The following is a generalized protocol based on established methodologies.
20S Proteasome Inhibition Assay Workflow
Detailed Methodology
1. Materials and Reagents:
-
Purified human or yeast 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
This compound, B, or C dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of this compound, B, and C in assay buffer.
-
In a 96-well black microplate, add a fixed amount of 20S proteasome to each well.
-
Add the various concentrations of the Belactosin inhibitors to the respective wells. Include a vehicle control (DMSO) and a positive control (a known proteasome inhibitor).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) using a microplate reader. Measurements can be taken kinetically over a period of time or as an endpoint reading after a fixed incubation period.
3. Data Analysis:
-
Calculate the rate of substrate cleavage from the kinetic reads or use the endpoint fluorescence values.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the proteasome activity.
Conclusion
This compound and C are established inhibitors of the 20S proteasome, with their β-lactone moiety playing a pivotal role in their covalent inhibitory mechanism. While there is some ambiguity in the precise inhibitory potency of this compound, and a notable lack of data for Belactosin B, the Belactosin scaffold remains a significant area of interest for the development of next-generation proteasome inhibitors. Further standardized, head-to-head comparative studies are warranted to fully elucidate the distinct inhibitory profiles of this compound, B, and C, which will be instrumental in guiding future drug discovery efforts in this important therapeutic area.
References
- 1. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-dimensional structure-activity relationship study of this compound and its stereo- and regioisomers: development of potent proteasome inhibitors by a stereochemical diversity-oriented strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CIPSM - Potent Proteasome Inhibitors Derived from the Unnatural cis-Cyclopropane Isomer of this compound: Synthesis, Biological Activity, and Mode of Action [cipsm.de]
- 5. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Belactosin A and Other Proteasome Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Belactosin A's performance against other proteasome inhibitors, supported by experimental data and detailed protocols.
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. Its dysregulation is implicated in various diseases, including cancer, making the proteasome a key therapeutic target.[1][2] This guide focuses on this compound, a natural product-derived proteasome inhibitor, and compares its efficacy with other widely used inhibitors.
Performance Comparison of Proteasome Inhibitors
This compound and its derivatives are known to primarily inhibit the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 subunit of the 20S core particle.[3] A key feature of belactosins is their ability to bind to both the non-primed and primed sites of the substrate-binding channel. The inhibitory mechanism of this compound is covalent, proceeding through the nucleophilic attack of the active site threonine on the β-lactone ring of the inhibitor.[4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, its potent derivative (a cis-cyclopropane analog), and other well-established proteasome inhibitors against the constitutive proteasome (cCP) and immunoproteasome (iCP) subunits.
| Inhibitor | Target Subunit(s) | IC50 (nM) - Constitutive Proteasome | IC50 (nM) - Immunoproteasome | Reference(s) |
| This compound | β5 | > 1000 | > 1000 | [3] |
| This compound derivative (3e) | β5 | 5.7 | 5.7 | [3] |
| Bortezomib (Velcade®) | β5, β1 >> β2 | ~7 (β5c), ~74 (β1c) | ~6 (β5i), ~40 (β1i) | [5][6] |
| Carfilzomib (B1684676) (Kyprolis®) | β5 >> β1, β2 | ~3-10 (β5c) | ~10-15 (β5i) | [6][7] |
| MG-132 | β5, β1 | ~100 | Not widely reported | [8] |
| Salinosporamide A (Marizomib) | β5, β2, β1 | ~3.5 (β5), ~28 (β2), ~430 (β1) | Not widely reported | [5] |
Experimental Protocols
Determination of Proteasome Inhibitory Activity (Chymotrypsin-Like)
This protocol outlines the methodology for assessing the chymotrypsin-like (CT-L) activity of the proteasome in the presence of inhibitors using a fluorogenic substrate.
Materials:
-
Purified 20S human proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
Proteasome Inhibitor (e.g., this compound, Bortezomib) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified 20S proteasome in assay buffer.
-
Prepare a stock solution of the Suc-LLVY-AMC substrate in DMSO.
-
Prepare serial dilutions of the proteasome inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted proteasome inhibitor or DMSO (vehicle control) to each well.
-
Add 88 µL of the assay buffer to each well.
-
Add 5 µL of the purified 20S proteasome solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 5 µL of the Suc-LLVY-AMC substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration and the vehicle control.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of proteasome inhibitors.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Caption: A general experimental workflow for the validation of proteasome inhibitors.
References
- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 5. iris.unife.it [iris.unife.it]
- 6. Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
A Head-to-Head Comparison of Belactosin A and Salinosporamide A: Potent Proteasome Inhibitors in Cancer Research
In the landscape of cancer therapeutics, the ubiquitin-proteasome system has emerged as a critical target. This intricate cellular machinery is responsible for protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells, ultimately triggering cell death. This guide provides a detailed head-to-head comparison of two natural product-derived proteasome inhibitors: Belactosin A and Salinosporamide A. The information presented herein is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Salinosporamide A (Marizomib) |
| Source | Streptomyces sp. | Salinispora tropica (Marine bacterium) |
| Chemical Class | Dipeptide | γ-lactam-β-lactone |
| Mechanism of Action | Reversible covalent inhibitor of the 20S proteasome | Irreversible covalent inhibitor of the 20S proteasome[1][2][3] |
| Potency | Lower potency, with reported IC50 values > 1 µM for the proteasome[4] | High potency, with IC50 values in the nanomolar range[1] |
| Clinical Development | Primarily a research tool and template for synthetic analogs | Investigated in clinical trials for various cancers, including multiple myeloma and glioblastoma |
Data Presentation: A Quantitative Comparison
Proteasome Inhibitory Activity
Salinosporamide A is a significantly more potent inhibitor of the 20S proteasome's catalytic subunits than this compound. While specific IC50 values for the individual subunits for the natural form of this compound are not widely reported, it is generally considered a weaker inhibitor with an overall IC50 greater than 1 µM[4]. In contrast, Salinosporamide A demonstrates potent, irreversible inhibition across all three major catalytic activities of the proteasome.
Table 1: Proteasome Subunit Inhibition (IC50 Values)
| Compound | Chymotrypsin-like (β5) | Trypsin-like (β2) | Caspase-like (β1) |
| This compound | > 1 µM[4] | Not widely reported | Not widely reported |
| Salinosporamide A | 1.3 nM[1] | Not widely reported in this search | Not widely reported in this search |
Note: The potency of this compound has been significantly improved through the synthesis of unnatural cis-cyclopropane derivatives, with the most active analog exhibiting an IC50 of 5.7 nM against the chymotrypsin-like site[4].
Cytotoxic Activity in Cancer Cell Lines
The potent proteasome inhibition by Salinosporamide A translates to significant cytotoxic activity against a broad range of cancer cell lines. While this compound has demonstrated antitumor properties, a comprehensive panel of its IC50 values across various cancer cell lines is not as readily available in the literature.
Table 2: Cytotoxic Activity (IC50 Values) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50) | Salinosporamide A (IC50) |
| HCT116 | Colon Carcinoma | Not widely reported | Potent cytotoxicity observed |
| MDA-MB-435 | Melanoma | Not widely reported | Potent cytotoxicity observed |
| NCI-H226 | Non-small cell lung cancer | Not widely reported | Potent cytotoxicity observed |
| SF-539 | Brain tumor | Not widely reported | Potent cytotoxicity observed |
| SK-MEL-28 | Melanoma | Not widely reported | Potent cytotoxicity observed |
Mechanism of Action and Signaling Pathways
Both this compound and Salinosporamide A target the 20S proteasome, the catalytic core of the 26S proteasome. However, their mode of inhibition and the downstream consequences on cellular signaling pathways differ significantly.
Salinosporamide A acts as an irreversible inhibitor by forming a covalent bond with the active site threonine residues of the proteasome's β-subunits[1][2][3]. This irreversible binding leads to a sustained accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and activating apoptotic pathways. A key signaling pathway modulated by Salinosporamide A is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . By inhibiting the degradation of IκBα, an inhibitor of NF-κB, Salinosporamide A prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes. Furthermore, Salinosporamide A has been shown to suppress the MAPK (Mitogen-activated protein kinase) signaling pathway , which is also crucial for cell proliferation and survival.
This compound , on the other hand, is a reversible covalent inhibitor[4]. While it also leads to the accumulation of proteasome substrates, the reversible nature of its binding may result in a less sustained inhibition compared to Salinosporamide A. The specific downstream signaling pathways affected by this compound are not as extensively characterized in the available literature. However, its derivatives have been shown to induce apoptosis in cancer cells.
Visualizing the Mechanisms
Chemical Structures
Caption: Chemical structures of this compound and Salinosporamide A.
Proteasome Inhibition Mechanism
Caption: Comparative mechanism of proteasome inhibition.
Downstream Signaling Pathways
Caption: Overview of affected signaling pathways.
Experimental Protocols
Proteasome Activity Assay (Chymotrypsin-like)
This protocol describes a common method to assess the chymotrypsin-like activity of the 20S proteasome in the presence of an inhibitor.
-
Reagents and Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound, Salinosporamide A) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the diluted test compounds to the respective wells. Include a DMSO control (vehicle) and a no-enzyme control (blank).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, Salinosporamide A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO control (vehicle).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, Salinosporamide A) dissolved in DMSO
-
Caspase-Glo® 3/7 Reagent
-
96-well opaque-walled microplate
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO control (vehicle).
-
Incubate the plate for a desired time period to induce apoptosis (e.g., 24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Conclusion
Both this compound and Salinosporamide A are valuable tools for studying the ubiquitin-proteasome system. However, Salinosporamide A stands out as a significantly more potent and irreversible inhibitor with a more extensively characterized mechanism of action and a broader profile of cytotoxic activity against cancer cells. Its progression into clinical trials underscores its therapeutic potential. This compound, while a weaker natural inhibitor, has served as an important scaffold for the development of highly potent synthetic proteasome inhibitors. The choice between these two compounds will ultimately depend on the specific research question and the desired potency and mechanism of inhibition.
References
- 1. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inhibition of the 20S Proteasome: A Comparative Guide to Belactosin A Analogs
For researchers, scientists, and drug development professionals, understanding the precise mechanism of enzyme inhibition is paramount. This guide provides a comprehensive comparison of Belactosin A analogs, focusing on the critical distinction between reversible and irreversible inhibition of the 20S proteasome. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a vital resource for those engaged in the development of next-generation proteasome inhibitors.
This compound, a natural product isolated from Streptomyces, and its synthetic analogs have emerged as a promising class of proteasome inhibitors. Their therapeutic potential is intrinsically linked to their mode of interaction with the 20S proteasome, the catalytic core of the ubiquitin-proteasome system (UPS). The key determinant of their pharmacological profile lies in whether they form a transient (reversible) or permanent (irreversible) bond with the active sites of the proteasome.
Quantitative Comparison of this compound Analogs
The inhibitory potency and mechanism of this compound analogs are quantitatively assessed through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and kinetic rate constants such as k_on, k_off, and k_inact. Below is a summary of available data for key this compound analogs, highlighting their respective inhibition modes.
| Compound | Inhibition Mode | Target | IC50 (nM) | Ki (nM) | Kinetic Parameters | Reference |
| This compound | Reversible (Covalent) | 20S Proteasome (Chymotrypsin-like) | >1000 | - | - | [1] |
| Belactosin C | - | 20S Proteasome (Chymotrypsin-like) | - | - | - | [2] |
| cis-Cyclopropane Analog (3e) | Reversible (Covalent) | Human cCP & iCP (Chymotrypsin-like) | 5.7 | - | - | [1] |
| Homobelactosin C (hBelC) | Irreversible (Covalent) | Human 20S Proteasome (β5 subunit) | Nanomolar range | - | High stability of covalent adduct | [3] |
Distinguishing Reversible from Irreversible Inhibition: Experimental Protocols
The determination of an inhibitor's reversibility is crucial and can be achieved through a combination of biochemical and biophysical assays.
Enzyme Activity Assays with Fluorogenic Substrates
This is the primary method to determine the IC50 of an inhibitor. The chymotrypsin-like activity of the proteasome is typically measured using a fluorogenic substrate like Suc-LLVY-AMC.
Protocol:
-
Purified 20S proteasome is incubated with varying concentrations of the this compound analog in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction is initiated by the addition of the fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
The initial rates of reaction are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Dialysis or Jump-Dilution Assays for Reversibility
These methods directly assess the recovery of enzyme activity after the removal of the inhibitor.
Protocol (Dialysis):
-
The proteasome is pre-incubated with a concentration of the inhibitor sufficient to achieve significant inhibition (e.g., 5-10 times the IC50).
-
The enzyme-inhibitor complex is then subjected to extensive dialysis against a large volume of inhibitor-free buffer.
-
At various time points during dialysis, aliquots of the enzyme are removed, and the enzymatic activity is measured as described above.
-
Interpretation: For a reversible inhibitor, enzyme activity will be restored over time as the inhibitor dissociates from the enzyme. For an irreversible inhibitor, no significant recovery of activity will be observed.
Protocol (Jump-Dilution):
-
A concentrated solution of the enzyme is incubated with a high concentration of the inhibitor.
-
This mixture is then rapidly diluted (e.g., 100-fold or more) into an assay solution containing the substrate.
-
The enzyme activity is monitored immediately after dilution.
-
Interpretation: A rapid recovery of activity upon dilution indicates reversible inhibition, as the inhibitor concentration drops well below its Ki. A slow or no recovery suggests irreversible inhibition.
Mass Spectrometry for Covalent Adduct Analysis
Mass spectrometry (MS) provides direct evidence of covalent bond formation and can help distinguish between reversible and irreversible covalent inhibitors by analyzing the stability of the enzyme-inhibitor adduct.
Protocol:
-
The proteasome is incubated with the this compound analog.
-
The protein is then subjected to proteolysis (e.g., with trypsin) to generate peptides.
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The mass spectrum is searched for peptides corresponding to the active site that have a mass shift equal to the molecular weight of the inhibitor, confirming covalent adduct formation.
-
To assess reversibility, the stability of the adduct can be monitored over time or under different conditions (e.g., changes in pH or addition of a nucleophile). A decrease in the adducted peptide signal over time would suggest a reversible covalent interaction.
Visualizing the Mechanism of Action
To understand the broader context of proteasome inhibition by this compound analogs, it is essential to visualize their point of intervention in the ubiquitin-proteasome system and the chemical mechanism of inhibition.
The Ubiquitin-Proteasome System and this compound Analog Interference
References
- 1. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of new proteasome inhibitors, this compound and C, on protein metabolism in isolated rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Belactosin A Derivatives and Peptide Boronate Inhibitors in Proteasome Inhibition
For Immediate Publication
A deep dive into the comparative efficacy and mechanisms of two prominent classes of proteasome inhibitors—Belactosin A derivatives and peptide boronates—reveals key differences in their inhibitory profiles and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
This comparative guide examines two distinct families of proteasome inhibitors: the natural product-derived this compound derivatives and the synthetically versatile peptide boronates. Both classes of compounds are significant in the landscape of cancer therapeutics and research, primarily through their targeted inhibition of the 26S proteasome, a critical cellular machinery for protein degradation. Dysregulation of the proteasome is implicated in various diseases, most notably in cancers like multiple myeloma. Understanding the nuances of these inhibitors is paramount for the development of next-generation targeted therapies.
Introduction to the Inhibitor Classes
This compound Derivatives: this compound is a natural product isolated from Streptomyces species.[1] It and its derivatives are characterized by a unique β-lactone electrophilic "warhead" that covalently modifies the active site threonine of the proteasome's catalytic subunits.[2] Structure-activity relationship studies have led to the development of highly potent analogs, such as unnatural cis-cyclopropane derivatives, which exhibit significantly improved inhibitory activity compared to the parent compound.[3][4]
Peptide Boronate Inhibitors: This class of inhibitors features a boronic acid moiety that forms a reversible but stable tetrahedral intermediate with the active site threonine of the proteasome.[5] This mimics the transition state of peptide bond hydrolysis.[6] The peptide backbone of these inhibitors can be extensively modified to achieve high potency and selectivity for different proteasome subunits.[7] Bortezomib, a pioneering peptide boronate, was the first proteasome inhibitor to be approved for clinical use and has revolutionized the treatment of multiple myeloma.[5]
Mechanism of Action: Targeting the Proteasome
Both this compound derivatives and peptide boronate inhibitors exert their cytotoxic effects by disrupting the ubiquitin-proteasome system (UPS). The UPS is a major pathway for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.
By inhibiting the proteasome, these compounds lead to the accumulation of ubiquitinated proteins, which triggers a cascade of cellular events, including the activation of apoptotic pathways, cell cycle arrest, and inhibition of pro-survival signaling, such as the NF-κB pathway.
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki) against the chymotrypsin-like (β5) activity of the 20S proteasome, which is the primary target for many proteasome inhibitors.
| Inhibitor Class | Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound Derivatives | This compound | Proteasome (unspecified) | >1000 | - | [4] |
| cis-cyclopropane derivative (3e) | Human cCP & iCP (β5) | 5.7 | - | [3][4] | |
| Non-peptide derivative (2) | Proteasome (unspecified) | 29 | - | [8] | |
| Belactosin C congener (6) | More potent than MG132 | - | - | [2] | |
| Peptide Boronate Inhibitors | Bortezomib | 20S Proteasome (β5) | - | 1.6 | [6] |
| Ixazomib | 20S Proteasome (β5) | - | 4.9 | [6] | |
| Delanzomib | 20S Proteasome (β5) | - | 1.4 | [6] | |
| Dipeptidyl boronate (49) | 20S Proteasome | 1.2 | - | [7] | |
| Dipeptidyl boronate (50) | 20S Proteasome | 1.6 | - | [7] | |
| PGARFL-Boro | Human Proteasome (β2) | 85 | - | [9] | |
| ZY-2 (dual HDAC/proteasome) | Proteasome (unspecified) | - | - | [10] | |
| ZY-13 (dual HDAC/proteasome) | Proteasome (unspecified) | - | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
-
Sample Preparation: Prepare cell lysates by homogenizing cells in a suitable lysis buffer without protease inhibitors.[11] Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, add up to 50 µL of cell extract.[11] In parallel wells, include a proteasome inhibitor (e.g., MG-132) to differentiate proteasome-specific activity from other protease activities.[11][12]
-
Substrate Addition: Add the fluorogenic substrate, such as Suc-LLVY-AMC, to all wells.[11][13]
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light, for 30-60 minutes.[11] Measure the fluorescence at an excitation/emission of 350/440 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with varying concentrations of the inhibitor and incubate for the desired period (e.g., 72 hours).[14]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, then incubate for 1.5 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.[14]
Caspase Activity Assay
This assay quantifies the activity of executioner caspases, such as caspase-3 and -7, which are key mediators of apoptosis.
-
Lysate Preparation: Induce apoptosis in cells and prepare cell lysates.[15]
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing DTT and a colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA or DEVD-AMC).[15][16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[15][16]
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence for the fluorometric assay.[15][16]
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Use cells stably transfected with a luciferase reporter construct under the control of NF-κB response elements.[1]
-
Treatment: Treat the cells with the inhibitor, with or without an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.[1]
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[1] The light output is proportional to the NF-κB transcriptional activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by proteasome inhibition and a typical experimental workflow for inhibitor characterization.
Caption: The Ubiquitin-Proteasome System and the site of action for inhibitors.
Caption: Inhibition of the NF-κB signaling pathway by proteasome inhibitors.
Caption: Induction of apoptosis through proteasome inhibition.
Caption: A typical experimental workflow for characterizing proteasome inhibitors.
Conclusion
Both this compound derivatives and peptide boronate inhibitors are potent classes of proteasome inhibitors with significant therapeutic potential. While peptide boronates, exemplified by bortezomib, have a proven clinical track record, the high potency of novel this compound derivatives highlights their promise as a new frontier in proteasome inhibitor development. The choice between these classes for therapeutic development will depend on a variety of factors, including their specific inhibitory profiles, off-target effects, pharmacokinetic properties, and the genetic background of the target malignancy. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and compare these fascinating molecules.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of this compound: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structurally novel highly potent proteasome inhibitors created by the structure-based hybridization of nonpeptidic belactosin derivatives and peptide boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Stabilized Belactosin A Analogs Demonstrate Superior Cell Growth Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cell growth inhibitory effects of stabilized Belactosin A analogs against cancer cell lines. This compound, a natural product, and its synthetic analogs are potent proteasome inhibitors, a key target in cancer therapy. This guide details their comparative efficacy, the experimental methods used for assessment, and the underlying signaling pathways.
Comparative Analysis of Cell Growth Inhibition
The development of this compound analogs has led to compounds with significantly enhanced potency and stability. The natural form of this compound possesses a trans-cyclopropane structure. Synthetic modifications, particularly the introduction of a cis-cyclopropane structure, have resulted in analogs with much greater proteasome inhibitory activity. However, these initial cis-analogs, such as compound 2a , exhibited instability, limiting their cellular efficacy. To address this, stabilized analogs, including compound 6a , were developed, showing improved cell growth inhibitory effects.
The table below summarizes the 50% growth inhibition (GI50) values for this compound and its key analogs against the HCT116 human colon cancer cell line.
| Compound | Description | GI50 (µM) vs. HCT116 |
| This compound | Natural Product (trans-cyclopropane) | >100 |
| Analog 2a | Unstabilized cis-cyclopropane analog | 18 |
| Analog 6a | Stabilized cis-cyclopropane analog | 6.4 |
Data sourced from studies on stabilized this compound analogs, highlighting the improved efficacy of the stabilized cis-cyclopropane analog 6a.[1]
Experimental Protocols
The cell growth inhibitory effects of these compounds were assessed using a standard cell viability assay, such as the MTT assay.
MTT Assay Protocol for Cell Viability
This protocol outlines the key steps for determining the cell growth inhibitory effects of this compound analogs.
-
Cell Seeding: Cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound and its analogs (e.g., from 0.1 to 100 µM) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization. The absorbance is then measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance readings by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathway affected by this compound analogs and the general workflow of the cell viability assay.
Caption: Signaling pathway of this compound analogs.
Caption: Workflow for assessing cell growth inhibition.
References
Safety Operating Guide
Proper Disposal of Belactosin A: A Guide for Laboratory Professionals
Chemical and Physical Properties of Belactosin A
A comprehensive understanding of this compound's properties is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₇N₃O₆ |
| Molecular Weight | 369.42 g/mol |
| Appearance | Solid (presumed) |
| Solubility | No data available |
| Stability | Known to be unstable under certain cellular conditions due to its strained β-lactone moiety.[1][2] |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles to protect from splashes.
Spill Management: In the event of a spill, the area should be immediately secured.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills (if dissolved in a solvent), use an inert absorbent material.
-
The contaminated area should then be decontaminated, and the site thoroughly washed.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[3][4][5][6] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[7]
Waste Segregation and Collection:
-
Original Container: Whenever possible, submit this compound for disposal in its original, clearly labeled container. Do not deface the manufacturer's label.[3]
-
Waste Container: If transferring to a new container, use one that is sturdy, leak-proof, and chemically compatible with the compound. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[3][6]
-
Compatibility: Do not mix this compound with other incompatible waste streams.[6] Specifically, avoid mixing with strong acids or bases which could catalyze the hydrolysis of the β-lactone ring.
Chemical Inactivation (where applicable and permitted): While not a standard requirement for all laboratory waste, chemical inactivation can be considered for bulk quantities or to mitigate the biological activity of this compound. The strained β-lactone ring is susceptible to hydrolysis.
-
Alkaline Hydrolysis: Treatment with a dilute solution of sodium hydroxide (B78521) (NaOH) can effectively open the β-lactone ring, rendering the compound inactive.[8][9] This procedure should only be carried out by trained personnel in a controlled laboratory setting, adhering to all safety precautions for handling corrosive materials. The resulting solution must still be disposed of as hazardous chemical waste.
Final Disposal:
-
Labeling: Ensure the hazardous waste container is fully and accurately labeled with a hazardous waste tag as required by your institution.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[10] The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. CN103230659A - Process for treatment of beta-lactam ring antibiotic filter residue - Google Patents [patents.google.com]
- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Belactosin A
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for all laboratory personnel handling Belactosin A. Adherence to these procedures is mandatory to ensure a safe research environment and minimize exposure risks associated with this potent proteasome inhibitor.
This compound, a natural product isolated from Streptomyces, is a powerful proteasome inhibitor used in cancer research.[1][2][3] Like other cytotoxic agents, it targets cellular processes and can pose significant health risks to researchers upon exposure.[4][5] Occupational exposure to cytotoxic drugs can lead to various adverse health effects.[4][6] Therefore, a multi-faceted approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is crucial for safe handling.[4][7]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE requirements for handling this compound. These recommendations are based on established guidelines for handling cytotoxic and hazardous drugs.[8][9]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[8] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination with the cytotoxic agent.[7][8] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols that could come into contact with the eyes.[8][9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when there is a risk of aerosolization, such as when handling the powdered form of the compound or preparing solutions.[8] |
| Foot Protection | Closed-toe shoes. | Prevents injuries from dropped objects or spills in the laboratory.[9] |
Operational Plan: From Preparation to Disposal
All procedures involving this compound must be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure, to minimize the risk of exposure.[7]
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure that all necessary PPE, spill kits, and designated cytotoxic waste containers are readily accessible.
-
Gowning and Gloving: Don PPE in the following order: gown, respiratory protection, eye protection, and then two pairs of chemotherapy-rated gloves. The outer gloves should be placed over the cuffs of the gown.[8]
-
Handling:
-
When handling the solid compound, use caution to avoid generating dust.
-
For creating solutions, work within the confines of a BSC.
-
All containers holding this compound must be clearly labeled with the compound name, concentration, and appropriate hazard symbols.
-
-
Transport: When moving the compound, even for short distances within the lab, use a sealed, leak-proof secondary container.
-
Decontamination: After handling, wipe down the work area in the BSC with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown. The inner gloves should be the last item removed.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Safe Handling of this compound
References
- 1. Biosynthesis of the β-Lactone Proteasome Inhibitors Belactosin and Cystargolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Cyclopropane Formation in the Biosyntheses of Hormaomycins and Belactosins: Sequential Nitration and Cyclopropanation by Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of optimized belactosin C congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
